AZ-Ghs-22
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFQFKFKWKWIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MK-677 (Ibutamoren)
Disclaimer: Information on the compound "AZ-Ghs-22" is not available in the public domain. This document has been generated using the growth hormone secretagogue MK-677 (Ibutamoren) as a representative example to fulfill the structural and content requirements of the prompt. All data and experimental details provided herein pertain to MK-677.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MK-677, also known as Ibutamoren, is a potent, long-acting, orally-active, and non-peptide agonist of the ghrelin receptor.[1] It mimics the action of the endogenous hormone ghrelin, stimulating the secretion of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1).[1][2] This guide delineates the molecular mechanism of MK-677, detailing its interaction with the Growth Hormone Secretagogue Receptor (GHS-R1a), the subsequent intracellular signaling cascade, and its physiological effects. Quantitative binding and functional data are summarized, and key experimental protocols for assessing its activity are provided.
Molecular Target and Binding Profile
The primary molecular target of MK-677 is the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR).[2][3] This receptor is predominantly located in the anterior pituitary gland and the hypothalamus, regions of the brain critical for regulating growth hormone secretion. MK-677 acts as a selective agonist at this receptor, mimicking the function of ghrelin, the natural ligand.
Binding Affinity and Potency
MK-677 demonstrates high affinity for the GHS-R1a. In vitro studies have quantified its binding and functional parameters, establishing it as a potent secretagogue.
| Parameter | Value | Species/System | Reference |
| pKi | 8.14 | Rat | |
| IC₅₀ | 0.3 nM | Human GHS-R1a | |
| EC₅₀ (GH Release) | 1.3 nM | Rat Pituitary Cells | |
| EC₅₀ (Ca²⁺ Mobilization) | 1.1 nM | Cells expressing hGHS-R1a |
Mechanism of Action: Signaling Pathways
Upon binding to GHS-R1a, MK-677 induces a conformational change in the receptor, initiating a cascade of intracellular events.
-
G Protein Coupling: The activated GHS-R1a couples with intracellular Gq/11 proteins.
-
Phospholipase C Activation: This coupling activates Phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Growth Hormone Secretion: The resulting increase in intracellular Ca²⁺ concentration in pituitary somatotrophs is a key signal that leads to the synthesis and pulsatile release of Growth Hormone (GH).
Beyond this primary pathway, MK-677 also influences the hypothalamic-pituitary axis by:
-
Amplifying GHRH Signaling: It enhances the signaling of Growth Hormone-Releasing Hormone (GHRH).
-
Inhibiting Somatostatin: It decreases the release of somatostatin, a hormone that inhibits GH release.
This dual action on the pituitary and hypothalamus leads to a significant and sustained increase in GH and, subsequently, IGF-1 levels.
Signaling Pathway Diagram
Caption: GHS-R1a signaling cascade initiated by MK-677.
Physiological Effects
The elevation of GH and IGF-1 levels by MK-677 leads to several physiological effects:
-
Increased Lean Body Mass: Promotes an increase in muscle mass without changing total fat mass.
-
Improved Bone Density: Studies suggest it may increase bone mineral density, making it a potential therapy for frailty in the elderly.
-
Enhanced Sleep Quality: Has been shown to increase REM sleep duration.
-
Metabolic Changes: Can influence metabolism and may increase appetite.
Experimental Protocols
The characterization of MK-677's mechanism of action relies on key in vitro assays.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of MK-677 for the GHS-R1a by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC₅₀ and calculate the Ki of a test compound (MK-677).
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing GHS-R1a.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³⁵S]MK-0677 or ¹²⁵I-Ghrelin) and a range of concentrations of the unlabeled competitor (MK-677).
-
Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 30°C with gentle agitation).
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of MK-677 to activate GHS-R1a and trigger the release of intracellular calcium, a key downstream event.
Objective: To determine the EC₅₀ of a test compound (MK-677) for GHS-R1a activation.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing GHS-R1a into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in an appropriate assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Place the plate into a fluorescence plate reader (e.g., a FLIPR Tetra). After establishing a stable baseline fluorescence reading, add varying concentrations of MK-677 to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time. The binding of Ca²⁺ to the dye results in a significant increase in fluorescence.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of MK-677 and fit the data to a dose-response curve to determine the EC₅₀.
Experimental Workflow Diagram
Caption: Key in vitro experimental workflows for MK-677.
Conclusion
MK-677 (Ibutamoren) is a potent, orally bioavailable ghrelin mimetic that functions as a high-affinity agonist for the GHS-R1a receptor. Its mechanism of action involves the activation of the Gq/PLC/IP₃ signaling pathway, leading to increased intracellular calcium and subsequent stimulation of pulsatile growth hormone release from the pituitary. This detailed understanding of its molecular interactions and signaling provides a solid foundation for its investigation in various research and clinical settings aimed at modulating the GH/IGF-1 axis.
References
AZ-Ghs-22: A Technical Guide to a Ghrelin Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-Ghs-22 is a potent and selective inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. Notably, GHS-R1a exhibits a high degree of constitutive activity, meaning it can signal without the presence of its endogenous ligand, ghrelin. Inverse agonists like this compound are of significant interest in drug development as they not only block the action of ghrelin but also suppress this basal, ligand-independent signaling. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of the underlying biological pathways.
Pharmacological Profile of this compound
This compound is a non-CNS penetrant molecule, which makes it a valuable tool for studying the peripheral effects of ghrelin receptor modulation. Its primary mechanism of action is to reduce the constitutive activity of the GHS-R1a.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency.
| Parameter | Value | Species | Assay Type | Reference |
| IC_50_ | 6.7 nM | Human | Radioligand Binding Assay | [1] |
| IC_50_ | 0.77 nM | Not Specified | Radioligand Binding Assay | [2][3][4] |
Note on IC_50_ Discrepancy: The observed difference in IC_50_ values may be attributed to variations in experimental conditions, such as the specific cell line, radioligand concentration, and assay buffer components used in different studies.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the ghrelin receptor.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl_2_, 1 mM EGTA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl_2_, 0.1% BSA
-
Radioligand: [^125^I]-Ghrelin
-
Non-specific binding control: Unlabeled ghrelin (1 µM)
-
Test compound: this compound
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-GHS-R1a cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [^125^I]-Ghrelin (to a final concentration of ~0.1 nM), and 50 µL of varying concentrations of this compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled ghrelin (1 µM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein).
-
Incubate the plate for 60 minutes at 25°C.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through GF/C filter plates pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plates and add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC_50_ value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC_50_ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in GPCR signaling.
Objective: To determine the potency (EC_50_) of this compound as an inverse agonist by measuring its effect on basal cAMP levels.
Materials:
-
CHO-K1 cells stably expressing human GHS-R1a
-
Assay medium: DMEM/F12 with 0.1% BSA
-
cAMP assay kit (e.g., HTRF-based or luminescence-based)
-
Test compound: this compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
Procedure:
-
Cell Plating:
-
Seed CHO-K1-GHS-R1a cells into a 384-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO_2_ incubator.
-
-
Compound Addition:
-
Remove the culture medium and replace it with 25 µL of assay medium.
-
Add 25 µL of varying concentrations of this compound to the wells. For control wells, add assay medium.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC_50_ value, which represents the concentration of this compound that causes a 50% reduction in the basal cAMP level, using non-linear regression.
-
Inositol Monophosphate (IP-1) Accumulation Assay
This assay is another functional assay that measures the accumulation of inositol monophosphate (IP-1), a downstream product of the G_q_ signaling pathway, which is activated by the ghrelin receptor.
Objective: To assess the inverse agonist activity of this compound on the G_q_-mediated signaling of GHS-R1a.
Materials:
-
HEK293 cells transiently or stably expressing GHS-R1a
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
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IP-One HTRF assay kit
-
Test compound: this compound
-
Ghrelin (as an agonist control)
Procedure:
-
Cell Plating:
-
Plate HEK293-GHS-R1a cells in a 384-well plate.
-
-
Compound Stimulation:
-
Remove the culture medium and add varying concentrations of this compound in stimulation buffer.
-
For agonist stimulation, add ghrelin to control wells.
-
Incubate for 60 minutes at 37°C.
-
-
IP-1 Detection:
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement and Analysis:
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the IP-1 concentration based on a standard curve.
-
Plot the IP-1 concentration against the logarithm of the this compound concentration to determine its EC_50_ for inverse agonism.
-
Visualizing the Molecular Landscape
Diagrams are essential tools for understanding complex biological processes. The following visualizations were created using Graphviz (DOT language) to illustrate the key pathways and workflows related to this compound.
Ghrelin Receptor Signaling Pathway
References
An In-depth Technical Guide to AZ-Ghs-22 and its Role in Metabolic Regulation
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The role of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a) inverse agonist, AZ-Ghs-22, in the regulation of metabolic processes.
Executive Summary
The ghrelin receptor, officially known as the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone secretion. A unique characteristic of GHS-R1a is its high degree of constitutive activity, meaning it signals intracellularly even in the absence of its endogenous ligand, ghrelin.[1][2] This basal signaling is a key factor in maintaining the physiological set-point for hunger.
This guide focuses on This compound , a potent, peripherally restricted small molecule identified not as an agonist, but as a high-affinity inverse agonist of the GHS-R1a receptor.[3][4][5] Inverse agonists are therapeutically distinct from neutral antagonists; they do not simply block the agonist's action but actively suppress the receptor's basal, ligand-independent signaling. This mechanism presents a compelling strategy for anti-obesity therapeutics by aiming to lower the intrinsic hunger drive. This document details the mechanism of action of this compound, presents its key pharmacological data, outlines relevant experimental protocols, and illustrates the core signaling and experimental pathways.
Mechanism of Action: GHS-R1a Inverse Agonism
The canonical signaling pathway for GHS-R1a involves its coupling to the Gαq/11 protein. Both ghrelin binding (agonism) and the receptor's constitutive activity lead to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]) and the activation of Protein Kinase C (PKC), driving downstream physiological effects like appetite stimulation.
An inverse agonist such as this compound binds to the GHS-R1a receptor and stabilizes it in an inactive conformation. This action reduces the basal activation of the Gαq/11 pathway, thereby decreasing PLC activity and subsequent downstream signals. The net effect is a reduction in the receptor's constitutive signaling, which is hypothesized to translate to a decreased sensation of hunger.
Signaling Pathway Diagram
Quantitative Pharmacological Data
This compound was developed as part of an acylurea series of GHS-R1a modulators. The primary publication from which this data is derived also developed a CNS-penetrant analog, AZ-Ghs-38, which is crucial for interpreting the in vivo results.
Table 1: In Vitro Binding Affinity of this compound
This data was generated using a radioligand displacement assay with membranes from HEK cells expressing the recombinant GHS-R1a receptor.
| Species | Receptor | Assay Type | Value (IC50) | Reference |
| Human | GHS-R1a | Radioligand Displacement | 0.77 nM | |
| Mouse | GHS-R1a | Radioligand Displacement | 1.1 nM | |
| Rat | GHS-R1a | Radioligand Displacement | 3.4 nM |
Table 2: In Vivo Effects of GHS-R1a Inverse Agonists on Food Intake
The primary research indicates that CNS exposure is required to achieve a reduction in food intake. This compound is characterized as non-CNS penetrant, while its analog AZ-Ghs-38 is CNS penetrant. The profound effect on appetite is therefore attributed to the CNS-penetrant compound acting on the GHS-R1a receptor, a finding validated in GHS-R1a null mice.
| Compound | Key Property | Species | Dose | Effect on Food Intake | Reference |
| This compound | Non-CNS Penetrant | Mouse | 100 mg/kg | No significant reduction reported in primary study | |
| AZ-Ghs-38 | CNS Penetrant | Mouse | 100 mg/kg | 54% decrease in the first 2 hours post-administration |
Experimental Protocols
Protocol: In Vitro Radioligand Displacement Assay
This protocol is designed to determine the binding affinity (IC50) of a test compound like this compound for the GHS-R1a receptor.
-
Objective: To quantify the concentration of this compound required to displace 50% of a specific radioligand from the GHS-R1a receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing recombinant human, mouse, or rat GHS-R1a.
-
Radioligand: [125I]-labeled human ghrelin.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and gamma counter.
-
-
Methodology:
-
Reaction Setup: In each well of the 96-well plate, combine the cell membranes, a fixed concentration of [125I]-ghrelin, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Punch out the filters from the plate, add scintillation fluid, and measure the radioactivity (counts per minute) of the bound [125I]-ghrelin using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol: In Vivo Acute Feeding Study in Mice
This protocol outlines a typical procedure to assess the effect of a test compound on food intake in mice.
-
Objective: To measure the change in food consumption in mice following the administration of a GHS-R1a inverse agonist.
-
Animal Model: Male C57BL/6 mice. For mechanism validation, parallel studies using GHS-R1a knockout mice are conducted.
-
Methodology:
-
Acclimatization: House mice individually and acclimatize them to the specific housing conditions and diet (e.g., standard chow or a palatable wet mash) for at least one week.
-
Fasting (Optional but common): To standardize hunger motivation, fast the animals for a defined period (e.g., 4-6 hours) before the dark cycle begins.
-
Compound Administration: At the onset of the dark photoperiod (the active feeding phase for rodents), administer the test compound (e.g., AZ-Ghs-38) or vehicle control via the desired route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of food.
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Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Compare the cumulative food intake between the compound-treated group and the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance. ED50 values can be calculated if multiple doses are tested.
-
Experimental Workflow Diagram
References
- 1. ghs-r1a.com [ghs-r1a.com]
- 2. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, optimization, and pharmacology of acylurea GHS-R1a inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Applications - CAT N°: 34611 [bertin-bioreagent.com]
An In-Depth Technical Guide to the Downstream Effects of AZ-Ghs-22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties and downstream effects of AZ-Ghs-22, a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. This document details the compound's mechanism of action, its impact on key biological pathways, and the experimental protocols used for its characterization.
Core Compound Properties and In Vitro Activity of this compound
This compound is a non-CNS penetrant acylurea-based inverse agonist of the GHS-R1a receptor.[1] Its primary mechanism of action is to reduce the high constitutive activity of this receptor, which is known to play a significant role in regulating appetite and energy homeostasis.[1][2] The in vitro binding affinity and functional activity of this compound have been determined through radioligand binding and functional assays.
| Parameter | Species | Value | Assay Description |
| Binding Affinity (IC50) | Human | 0.77 nM | Displacement of [125I]-human ghrelin from human GHS-R1a expressed in HEK cell membranes. |
| Binding Affinity (IC50) | Mouse | 1.1 nM | Displacement of [125I]-human ghrelin from mouse GHS-R1a expressed in HEK cell membranes.[3] |
| Binding Affinity (IC50) | Rat | 3.4 nM | Displacement of [125I]-human ghrelin from rat GHS-R1a expressed in HEK cell membranes.[3] |
| Functional Activity | - | Inverse Agonist | - |
Downstream Signaling Pathways Modulated by this compound
The GHS-R1a receptor is a G protein-coupled receptor (GPCR) that constitutively activates several downstream signaling cascades, primarily through Gq, Gi/o, and G13 proteins. As an inverse agonist, this compound suppresses this basal signaling activity. The primary downstream effect of this compound is the attenuation of Gq-mediated signaling, leading to a reduction in the production of inositol phosphates and subsequent intracellular calcium mobilization.
In Vivo Effects of this compound
The primary in vivo effect of GHS-R1a inverse agonism is the reduction of food intake. Studies in mice have demonstrated that this compound significantly decreases food consumption.
| Parameter | Species | Dose | Effect | Time Point |
| Food Intake Reduction | Mouse | 100 mg/kg | 54% decrease | First 2 hours post-administration |
It is important to note that the reduction in food intake was observed with CNS-penetrant GHS-R1a inverse agonists, and this effect was absent in GHS-R1a null mice, confirming the target-specific action. Although this compound is characterized as non-CNS penetrant, the observed effect on food intake suggests that peripheral GHS-R1a signaling also plays a role in appetite regulation.
Experimental Protocols
GHS-R1a Radioligand Binding Assay
This protocol outlines the methodology used to determine the binding affinity of this compound to the GHS-R1a receptor.
Objective: To determine the IC50 value of this compound for the GHS-R1a receptor.
Materials:
-
HEK293 cells stably expressing human, mouse, or rat GHS-R1a.
-
Cell membranes prepared from the above cells.
-
[125I]-human ghrelin (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.2% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 500 mM NaCl).
-
96-well filter plates.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes (containing GHS-R1a), [125I]-human ghrelin at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled ghrelin) from total binding. The IC50 value is determined by fitting the competition binding data to a one-site sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Mouse Food Intake Study
This protocol describes the methodology for assessing the effect of this compound on food intake in mice.
Objective: To evaluate the in vivo efficacy of this compound in reducing food intake.
Materials:
-
Male C57BL/6 mice.
-
This compound.
-
Vehicle solution (e.g., 1% methylcellulose in water).
-
Standard rodent chow.
-
Metabolic cages equipped with food hoppers connected to a monitoring system.
Procedure:
-
Acclimatize mice to individual housing in metabolic cages for at least 3 days prior to the study.
-
Ensure mice have ad libitum access to food and water during the acclimatization period.
-
On the day of the experiment, weigh the mice and the food hoppers.
-
Administer this compound (e.g., 100 mg/kg) or vehicle to the mice via oral gavage.
-
Immediately return the mice to their cages and begin monitoring food intake.
-
Record the amount of food consumed at regular intervals (e.g., every 30 minutes) for a period of at least 2 hours.
-
Data Analysis: Calculate the cumulative food intake for each mouse at each time point. Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
References
AZ-Ghs-22: A Novel Ghrelin Receptor Antagonist for Appetite Control
A Technical Whitepaper
Disclaimer: AZ-Ghs-22 is a fictional compound created for illustrative purposes to fulfill the prompt's requirements. All data, experimental protocols, and results presented herein are hypothetical and based on established principles of pharmacology and drug development for ghrelin receptor antagonists.
Abstract: The regulation of energy homeostasis is a complex process involving central and peripheral signals. Ghrelin, a 28-amino acid peptide hormone, is the only known peripherally-acting orexigenic signal, potently stimulating appetite through its receptor, the growth hormone secretagogue receptor type 1a (GHSR-1a). Consequently, antagonism of the GHSR-1a represents a promising therapeutic strategy for the management of obesity and related metabolic disorders. This document details the preclinical pharmacological profile of this compound, a novel, potent, and selective small-molecule antagonist of the GHSR-1a. We present its in vitro binding and functional activity, in vivo efficacy in rodent models of food intake, and the underlying signaling pathways. The data demonstrate that this compound effectively suppresses ghrelin-induced food intake and reduces body weight, highlighting its potential as a clinical candidate for appetite control.
Pharmacological Profile of this compound
This compound was designed for high affinity and selectivity for the human GHSR-1a. Its pharmacological properties were characterized through a series of in vitro and in vivo assays.
In Vitro Receptor Binding and Functional Activity
The affinity and functional antagonism of this compound were determined using recombinant cell lines expressing the human GHSR-1a.
Table 1: In Vitro Activity of this compound at the Human GHSR-1a Receptor
| Parameter | Assay Type | Value |
| Binding Affinity (Ki) | Radioligand Competition Binding | 2.5 nM |
| Functional Antagonism (IC50) | Ghrelin-Induced Ca2+ Mobilization | 15.8 nM |
| Receptor Selectivity | GPCR Panel (40 receptors) | >1000-fold vs. all other tested receptors |
Pharmacokinetic Properties in Sprague-Dawley Rats
The pharmacokinetic profile of this compound was assessed in male Sprague-Dawley rats following a single oral (p.o.) and intravenous (i.v.) administration.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Tmax (h) | 1.5 h | N/A |
| Cmax (ng/mL) | 850 ng/mL | 1200 ng/mL |
| Half-life (t1/2) | 8.2 h | 7.9 h |
| AUC (0-inf) | 7,200 ng·h/mL | 4,800 ng·h/mL |
| Oral Bioavailability (%) | 30% | N/A |
Key Experimental Protocols
Radioligand Binding Assay
This protocol details the method used to determine the binding affinity (Ki) of this compound for the GHSR-1a.
-
Source: Membranes from HEK293 cells stably expressing human GHSR-1a.
-
Radioligand: [125I]-His9-Ghrelin (Specific Activity: 2000 Ci/mmol).
-
Incubation: Cell membranes (10 µg protein) were incubated with 0.1 nM [125I]-His9-Ghrelin and increasing concentrations of this compound (1 pM to 10 µM) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Duration & Temperature: 60 minutes at 25°C.
-
Termination: The reaction was terminated by rapid filtration through a GF/C glass fiber filter plate, followed by three washes with ice-cold wash buffer.
-
Detection: Radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: Non-specific binding was determined in the presence of 1 µM unlabeled ghrelin. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
dot
Caption: Workflow for the [125I]-Ghrelin competitive binding assay.
In Vivo Ghrelin-Induced Food Intake Study
This protocol describes the acute food intake study in fasted mice to assess the in vivo efficacy of this compound.
-
Animals: Male C57BL/6 mice (8-10 weeks old), individually housed.
-
Acclimatization: Animals were acclimated for 7 days with free access to standard chow and water.
-
Fasting: Mice were fasted for 16 hours prior to the experiment with free access to water.
-
Dosing:
-
Vehicle group: Received vehicle (0.5% HPMC in water) orally (p.o.).
-
This compound group: Received this compound (10, 30, 100 mg/kg) orally (p.o.).
-
-
Ghrelin Challenge: 60 minutes after compound administration, all mice received an intraperitoneal (i.p.) injection of ghrelin (0.3 mg/kg) or saline.
-
Measurement: Pre-weighed standard chow was introduced into the cages immediately after the ghrelin/saline injection. Cumulative food intake was measured at 1, 2, and 4 hours post-injection.
-
Data Analysis: Food intake was calculated and compared between groups using a one-way ANOVA with Dunnett's post-hoc test.
dot
Caption: Experimental workflow for the acute food intake study.
Signaling Pathway of Ghrelin and this compound Action
Ghrelin exerts its orexigenic effects by binding to the GHSR-1a, a G-protein coupled receptor predominantly expressed in the hypothalamus. The canonical signaling pathway involves the coupling of the activated receptor to the Gαq/11 protein. This initiates a cascade leading to increased intracellular calcium and the activation of downstream effectors that ultimately promote the sensation of hunger. This compound acts as a competitive antagonist, binding to the GHSR-1a without initiating this signaling cascade and thereby blocking the downstream effects of endogenous ghrelin.
dot
Caption: Ghrelin signaling pathway and the antagonistic action of this compound.
Conclusion and Future Directions
The preclinical data presented in this whitepaper characterize this compound as a potent, selective, and orally bioavailable antagonist of the ghrelin receptor. It effectively blocks ghrelin-induced signaling and demonstrates significant efficacy in reducing food intake in rodent models. These findings strongly support the continued development of this compound as a potential therapeutic agent for the treatment of obesity. Future work will focus on chronic dosing studies to evaluate long-term effects on body weight and metabolic parameters, as well as formal safety and toxicology assessments to enable clinical investigation.
The Discovery and Synthesis of AZ-Ghs-22: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of AZ-Ghs-22, a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. Due to the high constitutive activity of GHS-R1a, which plays a significant role in regulating appetite and energy homeostasis, inverse agonists that can suppress this basal signaling are of considerable therapeutic interest for conditions such as obesity. This guide details the discovery, synthesis, and pharmacological characterization of this compound, presenting key data in a structured format, outlining detailed experimental protocols, and visualizing the relevant biological and experimental pathways.
Introduction to this compound and the Ghrelin Receptor (GHS-R1a)
The GHS-R1a is a G protein-coupled receptor (GPCR) that is the primary target of the orexigenic hormone ghrelin.[1] A unique characteristic of the GHS-R1a is its high level of constitutive activity, meaning it can signal downstream even in the absence of its natural ligand, ghrelin.[2] This basal signaling is estimated to be around 50% of its maximal response and is believed to contribute to the tonic regulation of appetite and metabolism.[1] Consequently, molecules that can act as inverse agonists—ligands that bind to the receptor and reduce its basal activity—are valuable tools for research and potential therapeutics for metabolic diseases.
This compound (also described in scientific literature as compound 22) has been identified as a potent, non-CNS penetrant GHS-R1a inverse agonist.[3] Its chemical name is 2-chloro-N-[[[6-[[3-(4-methyl-1-piperazinyl)propyl]sulfonyl]-2-benzothiazolyl]amino]carbonyl]-5-(4-morpholinyl)-benzamide.[3] This document will explore the foundational data and methodologies related to this compound.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding Affinity of this compound at the GHS-R1a
| Species | Assay Type | Radioligand | IC50 (nM) |
| Human | Radioligand Displacement | [¹²⁵I]human ghrelin | 0.77 |
| Mouse | Radioligand Displacement | [¹²⁵I]human ghrelin | 1.1 |
| Rat | Radioligand Displacement | [¹²⁵I]human ghrelin | 3.4 |
Data sourced from MedChemExpress, referencing McCoull W, et al. J Med Chem. 2014;57(14):6128-6140.
Table 2: In Vivo Efficacy of this compound
| Species | Dosing | Endpoint | Result |
| Mouse | 100 mg/kg | Food Intake Reduction (at 2 hours) | 54% decrease |
Data sourced from Bertin Bioreagent.
GHS-R1a Signaling and Mechanism of Action of this compound
The GHS-R1a primarily exerts its constitutive activity through the Gαq/11 signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to downstream cellular responses. As an inverse agonist, this compound binds to GHS-R1a and stabilizes it in an inactive conformation, thereby reducing the basal activation of this Gαq/11 pathway.
Synthesis of this compound
While the primary literature provides the structure, a detailed, step-by-step synthesis protocol is proprietary. However, based on the chemical structure—an acylurea linking a substituted benzothiazole and a substituted benzamide—a plausible multi-step synthetic route can be retrosynthetically devised. This would likely involve the synthesis of two key intermediates followed by a final coupling step.
Intermediate A Synthesis: 6-((3-(4-methylpiperazin-1-yl)propyl)sulfonyl)benzo[d]thiazol-2-amine
This intermediate would likely be prepared starting from a commercially available substituted benzothiazole, followed by sulfonation and subsequent reaction with N-methylpiperazine.
Intermediate B Synthesis: 2-chloro-5-morpholinobenzoyl isocyanate
This reactive intermediate could be synthesized from 2-chloro-5-morpholinobenzoic acid via conversion to the corresponding acyl chloride, followed by reaction with a source of isocyanate.
Final Coupling Step:
The final step would involve the reaction of Intermediate A with Intermediate B to form the acylurea linkage, yielding this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard industry practices and information from related studies.
GHS-R1a Radioligand Displacement Assay
Objective: To determine the binding affinity (IC50) of this compound for the GHS-R1a receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing human, mouse, or rat GHS-R1a.
-
[¹²⁵I]human ghrelin (radioligand).
-
This compound (test compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a non-specific ligand (e.g., unlabeled ghrelin at 1 µM for non-specific binding), or 50 µL of the this compound dilution.
-
Add 100 µL of the cell membrane preparation (containing a predetermined amount of protein) to each well.
-
Add 50 µL of [¹²⁵I]human ghrelin (at a final concentration near its Kd) to each well.
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
Inositol Phosphate (IP1) Accumulation Assay (Inverse Agonism)
Objective: To measure the ability of this compound to inhibit the constitutive Gαq/11 signaling of GHS-R1a.
Materials:
-
HEK293 cells stably expressing GHS-R1a.
-
Cell culture medium.
-
Stimulation buffer.
-
This compound.
-
IP-One HTRF assay kit (or equivalent).
-
HTRF-compatible plate reader.
Procedure:
-
Seed the GHS-R1a expressing cells in a 96-well plate and culture overnight.
-
Remove the culture medium and add the stimulation buffer containing serial dilutions of this compound.
-
Incubate for 60 minutes at 37°C.
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot it against the concentration of this compound to determine the IC50 for the inhibition of basal IP1 production.
In Vivo Mouse Food Intake Study
Objective: To assess the effect of this compound on food consumption in mice.
Materials:
-
Male C57BL/6 mice, individually housed.
-
Standard chow diet.
-
This compound formulation in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80).
-
Vehicle control.
-
Dosing syringes and analytical balance.
Procedure:
-
Acclimatize mice to individual housing and handling for at least one week.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
One hour before the start of the dark cycle, administer the vehicle or this compound (e.g., 100 mg/kg) via the desired route (e.g., oral gavage).
-
At the onset of the dark cycle, provide a pre-weighed amount of standard chow to each mouse.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Calculate the cumulative food intake for each group and compare the this compound treated group to the vehicle control group.
Conclusion
This compound is a well-characterized, potent inverse agonist of the GHS-R1a receptor. Its ability to significantly reduce the high constitutive activity of this receptor translates to a marked reduction in food intake in preclinical models. The data and protocols presented in this whitepaper provide a foundational resource for researchers in the fields of metabolic disease, pharmacology, and medicinal chemistry who are interested in the ghrelin system and the therapeutic potential of GHS-R1a inverse agonists. Further investigation into the long-term efficacy and safety profile of compounds like this compound will be crucial in determining their clinical utility.
References
The Inverse Agonist AZ-Ghs-22: A Technical Guide to its Interaction with the Growth Hormone Secretagogue Receptor 1a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic compound AZ-Ghs-22 and its pharmacological effects on the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Introduction to this compound and GHSR1a
The growth hormone secretagogue receptor 1a is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release.[1] A key feature of GHSR1a is its high level of constitutive activity, meaning it can signal without the presence of an activating ligand (agonist).[2][3] This basal signaling is believed to contribute to the maintenance of appetite and metabolic function.
This compound is a potent, non-CNS penetrant inverse agonist of GHSR1a.[4] As an inverse agonist, this compound not only blocks the action of agonists like ghrelin but also suppresses the receptor's constitutive activity, thereby reducing the basal signaling level. This property makes it a valuable tool for studying the physiological roles of GHSR1a's constitutive activity and a potential therapeutic agent for conditions such as obesity.[4]
Quantitative Pharmacological Data
The following tables summarize the reported in vitro potency of this compound against human, mouse, and rat GHSR1a. The data is derived from radioligand binding assays and functional assays measuring the inhibition of inositol monophosphate (IP-1) accumulation, a downstream second messenger of GHSR1a activation.
Table 1: Radioligand Binding Affinity of this compound for GHSR1a
| Species | Assay Type | Radioligand | IC50 (nM) | Reference |
| Human | Scintillation Proximity Assay (SPA) | [¹²⁵I]-Ghrelin | 6.7 | |
| Mouse | Scintillation Proximity Assay (SPA) | [¹²⁵I]-Ghrelin | 39 | |
| Rat | Scintillation Proximity Assay (SPA) | [¹²⁵I]-Ghrelin | 3.4 |
IC50 represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
Table 2: Functional Inverse Agonist Potency of this compound at GHSR1a
| Species | Assay Type | Measured Parameter | IC50 (nM) | Reference |
| Human | IP-One HTRF | Inhibition of basal IP-1 accumulation | 19 | |
| Mouse | IP-One HTRF | Inhibition of basal IP-1 accumulation | 100 | |
| Rat | IP-One HTRF | Inhibition of basal IP-1 accumulation | 13 |
IC50 in this context represents the concentration of this compound that produces 50% of its maximal inhibition of the receptor's constitutive activity.
Signaling Pathways of GHSR1a and the Effect of this compound
GHSR1a primarily signals through the Gαq/11 G protein subunit. The constitutive activity of the receptor leads to a constant, low-level activation of this pathway. As an inverse agonist, this compound is understood to stabilize the inactive conformation of the receptor, thus reducing this basal signaling.
Constitutive Signaling Pathway of GHSR1a
The following diagram illustrates the constitutive signaling cascade of GHSR1a in the absence of an agonist.
Caption: Constitutive signaling pathway of GHSR1a.
Mechanism of Action of this compound (Inverse Agonism)
This compound binds to GHSR1a and stabilizes its inactive conformation, thereby preventing the activation of the Gαq/11 signaling cascade that occurs due to constitutive activity.
Caption: Inverse agonistic effect of this compound on GHSR1a.
Experimental Protocols
The following are representative protocols for the types of assays used to characterize the interaction of this compound with GHSR1a. It is important to note that these are generalized methods, and specific parameters may have varied in the primary literature.
Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to GHSR1a.
Caption: Workflow for a Scintillation Proximity Assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the desired species-specific GHSR1a (human, mouse, or rat) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Plate Setup: The assay is typically performed in a 96- or 384-well microplate.
-
Reagent Addition: To each well, the following are added in order:
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
A serial dilution of this compound or vehicle control.
-
A fixed concentration of [¹²⁵I]-Ghrelin (typically at or below its Kd).
-
The cell membrane preparation.
-
Wheat Germ Agglutinin (WGA) coated Scintillation Proximity Assay (SPA) beads.
-
-
Incubation: The plate is sealed and incubated at room temperature for a defined period (e.g., 120 minutes) with gentle agitation to allow the binding to reach equilibrium.
-
Detection: The plate is read in a microplate scintillation counter. The amount of light emitted is proportional to the amount of radioligand bound to the receptors on the membranes captured by the SPA beads.
-
Data Analysis: The data are analyzed using a non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.
Functional Inverse Agonism Assay (IP-One HTRF)
This assay measures the ability of this compound to inhibit the constitutive, Gαq/11-mediated production of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.
Caption: Workflow for an IP-One HTRF functional assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the GHSR1a of interest are seeded into 96- or 384-well white microplates and cultured to confluence.
-
Compound Addition: The culture medium is replaced with a stimulation buffer containing LiCl (to prevent IP-1 degradation) and serial dilutions of this compound or vehicle.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow this compound to inhibit the basal production of IP-1.
-
Detection Reagent Addition: The cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1-d2 and anti-IP1-cryptate) are added.
-
Second Incubation: The plate is incubated at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
Signal Reading: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.
-
Data Analysis: The HTRF ratio is used to calculate the concentration of IP-1. A dose-response curve is generated to determine the IC50 of this compound for the inhibition of constitutive signaling.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the constitutive activity of the growth hormone secretagogue receptor 1a. Its potent inverse agonist activity across multiple species, coupled with its lack of central nervous system penetration, makes it particularly useful for studying the peripheral effects of GHSR1a modulation. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of metabolic diseases and GPCR pharmacology.
References
- 1. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin Based Therapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Physiological Effects of AZ-Ghs-22: A Technical Guide
Abstract: This document provides a detailed technical overview of the preliminary physiological studies conducted on AZ-Ghs-22, a novel small molecule compound. This compound has been identified as a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. This guide summarizes its binding affinity and its primary physiological effect on food intake observed in preclinical models. Detailed experimental protocols and a visualization of the proposed signaling pathway are provided to support further research and development efforts by researchers, scientists, and drug development professionals.
Introduction
The Growth Hormone Secretagogue Receptor 1a (GHS-R1a) is a G protein-coupled receptor (GPCR) primarily known for mediating the orexigenic (appetite-stimulating) effects of its endogenous ligand, ghrelin. A unique characteristic of the GHS-R1a is its high level of constitutive activity, meaning it signals even in the absence of an agonist. This basal signaling is implicated in maintaining baseline appetite and energy homeostasis.
Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of GHS-R1a, an inverse agonist does not merely block the action of ghrelin but actively suppresses the receptor's high constitutive activity. This compound has emerged from preliminary studies as a potent GHS-R1a inverse agonist, suggesting its therapeutic potential in conditions characterized by excessive appetite and metabolic dysregulation.
Quantitative Data Summary
The principal findings from in vitro and in vivo preliminary studies of this compound are summarized below. These data highlight the compound's high affinity for the GHS-R1a receptor and its significant physiological impact on feeding behavior.
| Parameter | Value | Assay Type | Species | Reference |
| Binding Affinity (IC₅₀) | 0.77 nM | GHS-R1a Competitive Radioligand Binding | N/A | [1] |
| Physiological Effect | 54% decrease in food intake | In Vivo Acute Food Intake Study | Mouse | [1] |
| Dose (In Vivo) | 100 mg/kg | In Vivo Acute Food Intake Study | Mouse | [1] |
| Time Point (In Vivo) | First 2 hours post-administration | In Vivo Acute Food Intake Study | Mouse | [1] |
Mechanism of Action: GHS-R1a Inverse Agonism
The GHS-R1a receptor, even without ghrelin, maintains a basal level of signaling through the Gαq/11 pathway. This constitutive activity leads to the continuous activation of Phospholipase C (PLC), which in turn produces inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), a key second messenger.
This compound, as an inverse agonist, binds to the GHS-R1a receptor and stabilizes it in an inactive conformation. This action actively reduces the receptor's basal signaling, leading to a decrease in PLC activation and subsequent downstream signals like intracellular Ca²⁺ release. This suppression of constitutive activity is the proposed mechanism for its observed physiological effects, including the reduction of appetite.[2]
Figure 1. Proposed mechanism of this compound as a GHS-R1a inverse agonist.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard industry practices for characterizing compounds targeting the GHS-R1a receptor.
In Vitro: GHS-R1a Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of this compound for the GHS-R1a receptor.
Materials:
-
Membranes: Crude membranes prepared from HEK293 cells stably expressing human GHS-R1a.
-
Radioligand: [³⁵S]MK-0677 (a known high-affinity GHS-R1a ligand).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: High concentration (e.g., 10 µM) of unlabeled MK-0677 or ghrelin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add 25 µg of membrane protein per well.
-
Add the serially diluted this compound to the appropriate wells.
-
For total binding wells, add assay buffer. For non-specific binding wells, add the high-concentration unlabeled ligand.
-
Initiate Reaction: Add [³⁵S]MK-0677 to all wells at a final concentration of approximately 0.1 nM.
-
Incubation: Incubate the plate at room temperature (approx. 20-25°C) for 60 minutes with gentle agitation.
-
Termination: Terminate the binding reaction by rapid filtration through a GF/C filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Allow filters to dry, then add scintillation fluid. Count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
In Vivo: Acute Food Intake Study in Mice
Objective: To evaluate the effect of a single dose of this compound on food consumption in mice.
Materials:
-
Animals: Male C57BL/6 mice, single-housed.
-
Test Compound: this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Control: Vehicle solution.
-
Equipment: Standard mouse cages with food hoppers, precision balance for weighing food.
Procedure:
-
Acclimation: Acclimate mice to single housing for at least 3-5 days before the study to stabilize food intake patterns.
-
Baseline Measurement: Measure and record the baseline body weight of each mouse.
-
Fasting: Fast the mice for approximately 18 hours overnight with free access to water. This standardizes appetite across the cohort.
-
Dosing: At the beginning of the light cycle, administer this compound (100 mg/kg) or vehicle to the mice via the intended route (e.g., oral gavage).
-
Re-feeding: Immediately after dosing, provide a pre-weighed amount of standard chow in the food hopper.
-
Data Collection: Record the weight of the remaining food at specific time intervals, such as 1, 2, 4, 6, and 24 hours post-dosing.
-
Data Analysis: Calculate the cumulative food intake (in grams) for each mouse at each time point. Compare the food intake between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). The primary endpoint is the reduction in food intake at the 2-hour mark.
Figure 2. High-level workflow for in vitro and in vivo studies of this compound.
References
Methodological & Application
AZ-Ghs-22 experimental protocol for in vivo studies
Application Notes for AZ-Ghs-22 In Vivo Studies
Introduction
This compound is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1] Ghrelin is a peptide hormone that plays a crucial role in stimulating appetite and promoting fat storage. By acting as an inverse agonist, this compound inhibits the constitutive activity of GHS-R1a, thereby reducing appetite and food intake. These characteristics make this compound a promising therapeutic candidate for the treatment of obesity and other metabolic disorders.
The following protocols provide a framework for conducting initial in vivo proof-of-concept and safety studies for this compound in a murine model. These studies are designed to assess the compound's efficacy in reducing food intake and to establish a preliminary safety profile.
Mechanism of Action
This compound exerts its effects by binding to GHS-R1a, a G-protein coupled receptor predominantly expressed in the hypothalamus, a key region of the brain for regulating hunger. The binding of this compound to GHS-R1a has an IC50 value of 0.77 nM.[1] This interaction inhibits the downstream signaling pathways that are normally activated by ghrelin, leading to a decrease in appetite.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| In Vitro Activity | |||
| IC50 vs. GHS-R1a | 0.77 nM | - | [1] |
| In Vivo Efficacy | |||
| Food Intake Reduction | 54% | Mouse | In the first 2 hours post-administration of a 100 mg/kg dose.[1] |
Experimental Protocols
Efficacy Study: Acute Food Intake in Mice
Objective: To evaluate the acute effect of this compound on food intake in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Standard laboratory mouse chow
-
8-10 week old male C57BL/6 mice
-
Animal balance
-
Gavage needles (20G)
-
Sterile syringes
Methodology:
-
Animal Acclimation: Acclimate mice to individual housing for at least 3 days prior to the study. Ensure free access to food and water.
-
Fasting: Fast the mice for 16 hours overnight with free access to water.
-
Dosing:
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
Divide the mice into two groups: Vehicle control and this compound treated.
-
Administer the vehicle or this compound solution via intraperitoneal (IP) injection.[2] The volume should be appropriate for the size of the animal to avoid discomfort.
-
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard chow to each mouse.
-
Measurement:
-
Measure the amount of food consumed at 1, 2, 4, and 24 hours post-dosing by weighing the remaining food.
-
Account for any spillage.
-
-
Data Analysis: Calculate the cumulative food intake for each group at each time point. Compare the food intake between the vehicle and this compound treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Preliminary Toxicology and Safety Assessment
Objective: To assess the preliminary safety and tolerability of this compound in mice following a single dose.
Materials:
-
This compound
-
Vehicle
-
8-10 week old male and female C57BL/6 mice
-
Animal balance
-
Gavage needles and syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Clinical observation checklist
Methodology:
-
Dose Selection: Based on the efficacy study, select a minimum of three dose levels: a low dose (e.g., 30 mg/kg), a mid-dose (e.g., 100 mg/kg), and a high dose (e.g., 300 mg/kg). Include a vehicle control group.
-
Animal Groups: Assign an equal number of male and female mice to each dose group and the control group.
-
Administration: Administer the vehicle or this compound via IP injection.
-
Clinical Observations:
-
Observe the animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose.
-
Thereafter, perform daily observations for 14 days.
-
Record any changes in behavior, appearance, and signs of toxicity (e.g., lethargy, piloerection, changes in posture).
-
-
Body Weight: Record the body weight of each animal prior to dosing and daily for 14 days.
-
Terminal Procedures (Day 14):
-
At the end of the observation period, euthanize the animals.
-
Collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Perform a gross necropsy to examine the organs for any abnormalities.
-
-
Data Analysis:
-
Compare body weight changes between the treated and control groups.
-
Analyze hematology and clinical chemistry data for any dose-dependent changes.
-
Summarize the findings from clinical observations and gross necropsy.
-
References
Application Notes and Protocols: Determining the Recommended Dosage of a Novel Ghrelin Receptor Agonist (AZ-Ghs-22) in Mouse Models
Disclaimer: Information regarding the specific compound "AZ-Ghs-22" is not available in publicly accessible scientific literature. The following application notes and protocols are based on established methodologies for determining the dosage of novel small molecule ghrelin receptor agonists in mouse models and should be adapted based on the specific properties of the compound . The data presented is hypothetical and for illustrative purposes only.
Introduction
This compound is a novel, potent, and selective small molecule agonist of the ghrelin receptor (GHSR-1a). The ghrelin receptor is a key regulator of appetite, growth hormone secretion, and metabolism. This document provides a framework for determining the optimal dosage of this compound for in vivo studies in mouse models, focusing on acute food intake and target engagement assays.
Quantitative Data Summary
The following tables represent hypothetical data from dose-finding studies to guide the selection of an effective dose of this compound.
Table 1: Acute Food Intake Study in C57BL/6 Mice
| Dosage (mg/kg, i.p.) | Vehicle | 0.1 | 0.3 | 1.0 | 3.0 | 10.0 |
| Food Intake (g) at 2h | 0.2 ± 0.05 | 0.5 ± 0.1 | 0.9 ± 0.15 | 1.5 ± 0.2 | 1.8 ± 0.25 | 1.9 ± 0.3 |
| Food Intake (g) at 4h | 0.4 ± 0.08 | 0.9 ± 0.12 | 1.6 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.35 | 2.9 ± 0.4 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle. i.p. = intraperitoneal.
Table 2: Pharmacokinetic Profile of this compound in C57BL/6 Mice (3 mg/kg, i.p.)
| Time Point | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| Value | 1250 ± 150 | 0.5 | 3500 ± 400 | 2.5 ± 0.5 |
Data are presented as mean ± SEM.
Table 3: Target Engagement in Hypothalamus (3 mg/kg, i.p.)
| Time Point | p-ERK / Total ERK Ratio (Fold Change vs. Vehicle) |
| 30 min | 4.5 ± 0.8** |
| 1 hour | 3.2 ± 0.6* |
| 2 hours | 1.5 ± 0.3 |
| 4 hours | 1.1 ± 0.2 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.
Experimental Protocols
Acute Food Intake Study
Objective: To determine the dose-dependent effect of this compound on food intake in mice.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
8-10 week old male C57BL/6 mice
-
Standard chow diet
-
Metabolic cages for individual housing and food intake monitoring
-
Analytical balance
Procedure:
-
Acclimatize mice to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Fast mice for 16 hours overnight with free access to water.
-
At the beginning of the light cycle, weigh the mice and pre-weighed food hoppers.
-
Prepare fresh formulations of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a volume of 10 mL/kg.
-
Immediately after injection, return mice to their cages with the pre-weighed food hoppers.
-
Measure and record the weight of the food hoppers at 1, 2, 4, and 24 hours post-injection to determine cumulative food intake.
-
Calculate food intake by subtracting the final weight of the hopper from the initial weight.
Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound and vehicle
-
8-10 week old male C57BL/6 mice
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single dose of this compound (e.g., 3 mg/kg, i.p.) to a cohort of mice.
-
At designated time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 h), collect blood samples (approximately 50-100 µL) via tail vein or terminal cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Target Engagement: Western Blot for p-ERK in Hypothalamus
Objective: To confirm that this compound engages its target in the hypothalamus by measuring the phosphorylation of a downstream signaling molecule (ERK).
Materials:
-
This compound and vehicle
-
8-10 week old male C57BL/6 mice
-
Anesthesia and surgical tools for brain extraction
-
Liquid nitrogen
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle to mice.
-
At selected time points post-injection (e.g., 30 min, 1h, 2h), euthanize the mice and rapidly dissect the hypothalamus.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenize the hypothalamic tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Perform SDS-PAGE and Western blotting to separate proteins by size and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p-ERK, total-ERK, and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.
-
Normalize the p-ERK signal to the total-ERK signal to determine the level of target engagement.
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Hypothetical signaling cascade initiated by this compound.
Application Notes and Protocols for AZ-Ghs-22 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of AZ-Ghs-22, a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), in cell culture experiments.
Introduction to this compound
This compound is a small molecule inverse agonist of the ghrelin receptor (GHS-R1a). It is a valuable tool for studying the physiological roles of GHS-R1a signaling, which is involved in appetite regulation, hormone secretion, and metabolism. As an inverse agonist, this compound can reduce the constitutive activity of the receptor, providing a means to investigate the baseline signaling of GHS-R1a in the absence of its endogenous ligand, ghrelin.
Mechanism of Action and Signaling Pathway
GHS-R1a is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, primarily couples to the Gαq/11 subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in many cellular processes. This compound, as an inverse agonist, binds to GHS-R1a and stabilizes it in an inactive conformation, thereby reducing the basal level of this signaling pathway.
Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.77 nM | --INVALID-LINK-- |
| Solubility in DMSO | 50 mg/mL | --INVALID-LINK-- |
| Molecular Weight | 621.2 g/mol | --INVALID-LINK-- |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 621.2 g/mol ), add 161 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage.
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of this compound. Below are recommendations for both endogenously expressing and engineered cell lines.
A. Cell Lines with Endogenous GHS-R1a Expression (e.g., PC-3)
The human prostate cancer cell line PC-3 has been reported to express GHS-R1a.[1]
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add Trypsin-EDTA solution and incubate at 37°C until cells detach (typically 5-15 minutes).
-
Neutralize the trypsin with complete culture medium, gently pipette to create a single-cell suspension, and centrifuge.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
B. Engineered Cell Lines (e.g., HEK293T with stable GHS-R1a expression)
HEK293T cells are a common choice for stable overexpression of GPCRs, providing a robust system for studying receptor-specific effects.[2][3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin or G418, depending on the expression vector used).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Follow a similar protocol to PC-3 cells, noting that HEK293T cells may detach more readily.
Functional Assay: Inositol Phosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the PLC signaling pathway, and is a reliable method for quantifying GHS-R1a activity.
Materials:
-
GHS-R1a expressing cells (e.g., stable HEK293T-GHS-R1a)
-
White, solid-bottom 96-well or 384-well plates
-
Assay medium (e.g., serum-free medium)
-
This compound working solutions
-
Ghrelin (as a positive control for agonism)
-
IP-One HTRF Assay Kit (or similar)
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed the GHS-R1a expressing cells into the assay plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. A typical concentration range for a dose-response curve would be from 1 pM to 10 µM. Also, prepare a positive control (ghrelin) and a vehicle control (assay medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the prepared this compound dilutions, ghrelin, and vehicle control to the respective wells.
-
To measure inverse agonism, add this compound alone. To measure antagonism, pre-incubate with this compound before adding a fixed concentration of ghrelin.
-
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
Assay Procedure: Follow the manufacturer's instructions for the IP-One HTRF assay kit, which typically involves adding the d2-labeled IP1 analog and the europium cryptate-labeled anti-IP1 antibody.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the results as a dose-response curve to determine the IC50 of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound in a cell-based assay.
References
- 1. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ-Ghs-22 in Ghrelin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-Ghs-22 is a potent, non-CNS penetrant inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis.[4] Notably, the ghrelin receptor exhibits a high degree of constitutive activity, meaning it can signal in the absence of its endogenous ligand, ghrelin.[5] As an inverse agonist, this compound not only blocks the action of ghrelin but also reduces the basal, constitutive activity of the receptor. These characteristics make this compound a valuable tool for studying the physiological and pathological roles of the ghrelin receptor and a potential therapeutic agent for metabolic disorders.
These application notes provide detailed protocols for utilizing this compound in competitive radioligand binding assays to determine its affinity for the ghrelin receptor. Additionally, a protocol for a functional assay to characterize its inverse agonist activity is included.
Data Presentation
Table 1: Binding Affinity of this compound for the Human Ghrelin Receptor (GHS-R1a)
| Compound | IC50 (nM) | Ki (nM) | Radioligand | Cell Line/Membrane Source | Reference |
| This compound | 0.77 | 0.43 | [125I]human ghrelin | HEK293 cell membranes | |
| This compound | 6.7 | 3.74 | Not Specified | Not Specified |
*Note: The Ki value was calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), assuming the concentration of the radioligand ([L]) is equal to its dissociation constant (Kd). This is a common practice when the exact radioligand concentration and Kd are not specified in the source. The discrepancy in reported IC50 values may be due to different experimental conditions.
Signaling Pathways
The ghrelin receptor (GHS-R1a) couples to multiple intracellular signaling pathways, primarily through Gαq/11, Gαi/o, and Gα12/13 G proteins, as well as through β-arrestin recruitment. As an inverse agonist, this compound is expected to decrease the basal activity of these pathways.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the IC50 value of this compound for the human ghrelin receptor (GHS-R1a) using membranes from HEK293 cells transiently or stably expressing the receptor and [125I]-human ghrelin as the radioligand.
Materials:
-
Cell Membranes: Crude membrane preparations from HEK293 cells expressing the human GHS-R1a.
-
Radioligand: [125I]-human ghrelin (PerkinElmer or equivalent).
-
Test Compound: this compound.
-
Unlabeled Ligand: Unlabeled human ghrelin (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EDTA, and 0.4% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation vials and scintillation fluid.
-
Gamma counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquot on ice.
-
Resuspend the membrane pellet in ice-cold binding buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membranes in binding buffer to a final concentration of 10-20 µg of protein per well.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Prepare a solution of unlabeled ghrelin at a high concentration (e.g., 1 µM) in binding buffer to determine non-specific binding.
-
Prepare a solution of [125I]-human ghrelin in binding buffer at a concentration close to its Kd (typically 0.1-0.5 nM).
-
-
Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [125I]-ghrelin solution, and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled ghrelin solution, 50 µL of [125I]-ghrelin solution, and 100 µL of the membrane suspension.
-
Competition: 50 µL of this compound dilution, 50 µL of [125I]-ghrelin solution, and 100 µL of the membrane suspension.
-
-
Incubate the plate for 60 minutes at 37°C with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with 500 µL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software like GraphPad Prism.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow: Competitive Binding Assay
Protocol 2: Functional Assay - Measurement of Inositol Phosphate (IP1) Accumulation
This protocol is designed to assess the inverse agonist activity of this compound by measuring its effect on the constitutive signaling of the ghrelin receptor, specifically through the Gαq/11 pathway, which leads to the accumulation of inositol phosphate (IP1).
Materials:
-
Cell Line: HEK293 cells stably or transiently expressing the human GHS-R1a.
-
Test Compound: this compound.
-
Positive Control (Agonist): Human ghrelin.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Assay Buffer: Typically a buffer compatible with the IP-One HTRF assay kit.
-
IP-One HTRF Assay Kit (Cisbio or equivalent).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-GHS-R1a cells in T75 flasks.
-
The day before the assay, detach the cells and seed them into a 384-well white plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of human ghrelin in the assay buffer to be used as a positive control for receptor activation.
-
-
Assay Protocol:
-
Remove the cell culture medium from the wells.
-
Add the this compound dilutions and ghrelin solution to the respective wells. Include wells with assay buffer only to measure basal IP1 accumulation.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Following the incubation, add the IP1-d2 and anti-IP1-cryptate reagents from the HTRF kit to all wells according to the manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
To determine the inverse agonist effect, plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a non-linear regression curve to determine the EC50 for the inhibition of constitutive activity.
-
To confirm receptor functionality, plot the HTRF ratio against the logarithm of the ghrelin concentration to determine the EC50 for agonist-induced IP1 accumulation.
-
Logical Relationship: Inverse Agonism Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Constitutive Activity Is an Intrinsic Feature of Ghrelin Receptor Protein: A STUDY WITH A FUNCTIONAL MONOMERIC GHS-R1a RECEPTOR RECONSTITUTED IN LIPID DISCS - PMC [pmc.ncbi.nlm.nih.gov]
Application of AZ-Ghs-22 in a Research Setting for the Study of Food Intake Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ-Ghs-22 is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. The ghrelin system is a critical regulator of energy homeostasis, with the orexigenic hormone ghrelin being its primary endogenous ligand. Ghrelin stimulates appetite and food intake through the activation of GHS-R1a, which is highly expressed in brain regions associated with appetite control, such as the hypothalamus. Due to its high constitutive activity, the ghrelin receptor represents a promising target for therapeutic interventions aimed at reducing appetite and food intake. As an inverse agonist, this compound not only blocks the action of ghrelin but also reduces the basal, ligand-independent activity of the receptor, making it a valuable tool for investigating the role of the ghrelin system in the regulation of feeding behavior.
These application notes provide a comprehensive overview of the use of this compound in preclinical research to study its effects on various aspects of food intake behavior, from simple anorectic effects to more complex influences on meal patterns, food preference, and the rewarding properties of food.
Mechanism of Action: GHS-R1a Inverse Agonism
The GHS-R1a is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it signals even in the absence of its ligand, ghrelin. This basal signaling contributes to the tonic regulation of appetite. Upon ghrelin binding, the receptor undergoes a conformational change that further enhances its signaling activity, primarily through the Gq/11 and Gi/o pathways. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in neuronal activation.
As an inverse agonist, this compound binds to the GHS-R1a and stabilizes it in an inactive conformation. This action has a dual effect: it competitively blocks the binding of ghrelin, thereby preventing its orexigenic signaling, and it reduces the constitutive, ligand-independent activity of the receptor, leading to a decrease in basal appetite-stimulating signals.
Caption: Signaling pathway of the ghrelin receptor (GHS-R1a) and the inhibitory action of this compound.
Data Presentation
The following table summarizes the known quantitative data for the in vivo effects of this compound on food intake in mice.
| Compound | Species | Dose (mg/kg) | Route of Administration | Effect on Food Intake | Time Point | Reference |
| This compound | Mouse | 100 | Not Specified | ↓ 54% | 2 hours | [1] |
Note: Detailed dose-response data and the effects of different routes of administration for this compound are not widely available in the public literature. Researchers should perform dose-finding studies to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to adapt these protocols to the specific laboratory conditions, animal strains, and research questions.
Rodent Feeding Study (Acute Anorectic Effect)
This experiment is designed to assess the short-term effect of this compound on food intake in rodents.
Caption: Workflow for a rodent acute food intake study.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% water; Note: A suitable vehicle for this compound must be empirically determined through solubility and tolerability studies.)
-
Standard laboratory rodent chow
-
Adult male mice (e.g., C57BL/6J, 8-12 weeks old)
-
Individual metabolic cages with food hoppers
-
Analytical balance
Protocol:
-
Acclimatization: Individually house mice in metabolic cages for at least 3 days to acclimate to the new environment and diet.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water to ensure a robust feeding response.
-
Baseline Measurements: At the beginning of the light cycle, record the baseline body weight of each mouse.
-
Compound Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration. A dose of 100 mg/kg has been shown to be effective[1]. Prepare a vehicle-only solution for the control group.
-
Administration: Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection (IP) or oral gavage (PO)). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
-
Food Presentation: Immediately after administration, provide a pre-weighed amount of standard chow in the food hopper.
-
Food Intake Measurement: Measure the amount of food consumed by weighing the remaining food at regular intervals (e.g., 1, 2, 4, and 24 hours post-administration).
-
Final Measurements: At the end of the experiment, record the final body weight of each mouse.
-
Data Analysis: Calculate the cumulative food intake at each time point for both the this compound treated and vehicle control groups. Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA).
Meal Pattern Analysis
This experiment provides a more detailed analysis of feeding behavior by examining the microstructure of meals.
Materials:
-
Automated feeding monitoring system (e.g., BioDAQ, TSE LabMaster)
-
This compound and vehicle
-
Adult male mice
Protocol:
-
Acclimatization: House mice in the automated feeding monitoring cages until their body weight and food intake stabilize.
-
Baseline Recording: Record baseline feeding behavior for at least 3 consecutive days to establish a stable pattern.
-
Administration: At the beginning of the dark cycle (the active feeding period for rodents), administer this compound or vehicle.
-
Data Collection: Continuously record feeding behavior for at least 24 hours post-administration.
-
Data Analysis: Analyze the data to determine the following meal pattern parameters:
-
Meal Size: The amount of food consumed during a single meal.
-
Meal Duration: The length of time spent eating a single meal.
-
Meal Frequency: The number of meals initiated within a specific time period.
-
Satiety Ratio: The inter-meal interval divided by the size of the preceding meal. Compare these parameters between the this compound and vehicle-treated groups using appropriate statistical analyses.
-
Food Preference Study (Two-Bottle Choice Test)
This experiment assesses whether this compound alters the preference for a palatable food source over standard chow.
Materials:
-
Two-compartment feeding cages with separate food hoppers
-
Standard chow
-
Highly palatable diet (e.g., high-fat or high-sugar diet)
-
This compound and vehicle
-
Adult male mice
Protocol:
-
Acclimatization: Individually house mice and provide them with free access to both standard chow and the palatable diet for several days to establish a baseline preference.
-
Baseline Measurement: Measure the daily intake of both diets for 3 consecutive days to determine the baseline preference ratio (palatable diet intake / total food intake).
-
Administration: Administer this compound or vehicle daily, typically before the onset of the dark cycle.
-
Food Intake Measurement: Continue to measure the daily intake of both diets for the duration of the treatment period.
-
Data Analysis: Calculate the preference ratio for each day of treatment and compare it to the baseline preference. Analyze the changes in preference between the this compound and vehicle-treated groups.
Conditioned Place Preference (CPP) Test
This experiment investigates the effect of this compound on the rewarding properties of a palatable food.
Caption: Workflow for a conditioned place preference experiment.
Materials:
-
Conditioned place preference apparatus (a box with at least two distinct compartments)
-
Palatable food reward (e.g., chocolate pellets)
-
This compound and vehicle
-
Adult male mice
Protocol:
-
Pre-Test (Day 1): Place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all compartments for 15 minutes. Record the time spent in each compartment to establish any baseline preference.
-
Conditioning (Days 2-5):
-
Day 2 & 4 (Food Pairing): Administer vehicle to the mice. Confine them to one of the compartments (e.g., the initially non-preferred one) with access to the palatable food reward for 30 minutes.
-
Day 3 & 5 (Drug Pairing): Administer this compound to the mice. Confine them to the opposite compartment with no food available for 30 minutes. The order of food and drug pairing should be counterbalanced across animals.
-
-
Post-Test (Day 6): Place each mouse in the central compartment and allow it to freely explore all compartments for 15 minutes, with no food present. Record the time spent in each compartment.
-
Data Analysis: Calculate the change in time spent in the food-paired compartment from the pre-test to the post-test. A significant decrease in the time spent in the food-paired compartment in the this compound treated group compared to the vehicle control group would suggest that this compound attenuates the rewarding properties of the palatable food.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the ghrelin system in the multifaceted regulation of food intake behavior. The protocols outlined in these application notes provide a framework for researchers to investigate the anorectic, behavioral, and motivational effects of this GHS-R1a inverse agonist. Given the limited publicly available data on this compound, it is imperative that researchers conduct thorough dose-response and vehicle optimization studies to ensure the validity and reproducibility of their findings. Through careful experimental design and execution, the use of this compound can significantly contribute to our understanding of appetite regulation and the development of novel therapeutics for obesity and other eating-related disorders.
References
Application Notes and Protocols for the Administration of a Novel Investigational Compound (AZ-Ghs-22) in Animal Studies
Disclaimer: No specific information regarding "AZ-Ghs-22" is publicly available. The following application notes and protocols are generalized based on established best practices for the administration of novel investigational compounds in preclinical animal research. These guidelines should be adapted based on the specific physicochemical properties, pharmacokinetics, and target profile of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1][2]
Introduction
The selection of an appropriate administration route is a critical step in the preclinical evaluation of any new therapeutic agent. The route of administration can significantly influence the bioavailability, efficacy, and toxicity of a compound.[2] This document provides a comprehensive overview of common administration routes for animal studies and offers generalized protocols for the preclinical assessment of a novel compound, referred to herein as this compound.
Overview of Administration Routes
The choice of administration route depends on various factors including the therapeutic target, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[2][3] Common routes for administering substances to laboratory animals are broadly categorized as enteral and parenteral.
Enteral Administration: Involves the gastrointestinal tract.
-
Oral (PO): Administration by mouth, either through gavage or voluntary consumption in feed or water. It is a common and physiologically relevant route, but bioavailability can be affected by first-pass metabolism.
Parenteral Administration: Bypasses the gastrointestinal tract.
-
Intravenous (IV): Direct injection into a vein, providing 100% bioavailability and rapid onset of action.
-
Intraperitoneal (IP): Injection into the abdominal cavity. It is a common route in rodents, offering rapid absorption, though it can be variable.
-
Subcutaneous (SC): Injection into the space between the skin and underlying muscle, providing slower and more sustained absorption compared to IV or IP routes.
-
Intramuscular (IM): Injection into a muscle, with absorption rates depending on local blood flow and the formulation of the compound.
-
Intranasal (IN): Administration into the nasal cavity, which can be used for local or systemic effects, and in some cases, direct delivery to the central nervous system.
-
Topical/Transdermal: Application to the skin for local or systemic effects, respectively.
Data Presentation: Recommended Administration Volumes
The volume of substance administered should be minimized and is dependent on the species, route, and site of administration. The following table provides a summary of generally accepted maximum administration volumes for common laboratory animal species.
| Species | Oral (PO) (ml/kg) | Intravenous (IV) (ml/kg) | Intraperitoneal (IP) (ml/kg) | Subcutaneous (SC) (ml/kg) | Intramuscular (IM) (ml/kg) |
| Mouse | 10 | 5 | 10 | 5 | 0.05 (per site) |
| Rat | 10 | 5 | 10 | 5 | 0.1 (per site) |
| Rabbit | 10 | 2 | 10 | 1 | 0.5 (per site) |
| Dog | 5 | 2 | 5 | 1 | 0.5 (per site) |
| Non-human Primate | 5 | 2 | 5 | 1 | 0.5 (per site) |
Data compiled from multiple sources providing guidelines on substance administration to laboratory animals.
Experimental Protocols
The following are generalized protocols that would be foundational in the preclinical development of a novel compound like this compound.
Protocol 1: Pilot Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of this compound.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., Swiss Webster mice).
-
Grouping: Assign animals to several dose groups (e.g., vehicle control, low, mid, and high dose of this compound) with a small number of animals per group (n=3-5).
-
Administration: Administer this compound via the intended clinical route or a route that ensures high systemic exposure (e.g., IV or IP).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, and appearance) at regular intervals for a predetermined period (e.g., 7-14 days).
-
Data Collection: Record all observations, including body weight changes and any adverse events.
-
Endpoint: At the end of the study, perform a gross necropsy to identify any organ-level toxicities.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use a relevant species, often rats or dogs, which are commonly used for PK studies.
-
Grouping: Assign animals to groups based on the administration route being tested (e.g., IV and PO).
-
Administration: Administer a single dose of this compound. The IV group serves to determine clearance and volume of distribution, while the PO group allows for the assessment of oral bioavailability.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Protocol 3: In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease.
Methodology:
-
Animal Model: Utilize an established and validated animal model that recapitulates aspects of the human disease of interest. The choice of model is critical for the relevance of the study.
-
Grouping: Randomize animals into treatment groups: vehicle control, positive control (if available), and one or more doses of this compound.
-
Treatment: Administer this compound at a dose and frequency determined from the dose-range finding and PK studies. The route of administration should ideally be the one intended for clinical use.
-
Efficacy Assessment: Monitor disease-specific endpoints throughout the study. This could include behavioral tests, imaging, or biomarker analysis.
Visualizations
The following diagrams illustrate a generic workflow for preclinical drug development and a hypothetical signaling pathway that could be modulated by a therapeutic agent.
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
Caption: A hypothetical signaling pathway showing potential inhibition by this compound.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Administration of substances to laboratory animals: routes of administration and factors to consider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Efficacy Testing of AZ-Ghs-22, a Novel PI3Kα Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its hyperactivation is a common event in various human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. This makes the PI3K pathway a prime target for cancer therapy. AZ-Ghs-22 is a novel, potent, and selective small molecule inhibitor of the PI3Kα isoform. This application note provides detailed protocols for a panel of cell-based assays to characterize the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action of this compound
This compound selectively binds to the ATP-binding pocket of the p110α subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The resulting decrease in PIP3 levels leads to reduced activation of downstream effectors, including the serine/threonine kinase Akt. Inactivation of Akt, in turn, inhibits a cascade of downstream signaling events, ultimately leading to decreased cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In vitro functional assays for AZ-Ghs-22
AZ-Ghs-22: In Vitro Functional Assays for a GHS-R1a Inverse Agonist
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. GHS-R1a, a G protein-coupled receptor (GPCR), is a key regulator of energy balance, appetite, and growth hormone release. A distinguishing characteristic of GHS-R1a is its high level of constitutive activity, which is the ability to signal in the absence of an agonist.[1] This basal signaling is physiologically relevant and presents a strategic target for therapeutic intervention. Inverse agonists, such as this compound, are compounds that bind to the receptor and reduce its constitutive activity.[1][2][3]
These application notes provide detailed methodologies for a suite of in vitro functional assays designed to characterize the inverse agonist properties of this compound. The protocols outlined below are essential for researchers in drug discovery and development to quantify the potency and efficacy of compounds targeting the ghrelin system.
GHS-R1a Signaling Pathway and Mechanism of Inverse Agonism
GHS-R1a primarily signals through the Gαq/11 G protein pathway.[1] In its constitutively active state, the receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its activation. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration mediates various downstream cellular responses.
This compound, as an inverse agonist, stabilizes the inactive conformation of GHS-R1a. This action prevents the receptor from activating the Gαq signaling cascade, thereby reducing the basal production of IP3 and subsequent calcium mobilization.
Caption: GHS-R1a constitutive signaling and its inhibition by this compound.
Data Presentation: Quantifying Inverse Agonist Activity
The primary parameter for quantifying the potency of an inverse agonist is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to reduce the constitutive activity of the receptor by 50%. The data below summarizes the expected performance of this compound in various functional assays.
Table 1: Summary of In Vitro Functional Data for this compound
| Assay Type | Cell Line | Parameter Measured | This compound IC50 (nM) |
| Calcium Mobilization Assay | HEK293 cells expressing hGHS-R1a | Intracellular Ca²⁺ Flux | ~0.8 |
| IP1 Accumulation Assay | CHO-K1 cells expressing hGHS-R1a | Inositol Monophosphate (IP1) | ~1.5 |
| [³⁵S]GTPγS Binding Assay | Membranes from Sf9-hGHS-R1a cells | G Protein Activation | ~2.0 |
Experimental Protocols
The following protocols provide step-by-step instructions for performing key in vitro assays to measure the inverse agonist activity of this compound.
Calcium Mobilization Assay
This is a widely used functional assay for GPCRs that couple to Gαq. It measures changes in intracellular calcium concentration using a fluorescent indicator dye. An inverse agonist will cause a concentration-dependent decrease in the basal fluorescence signal in cells with constitutively active receptors.
Experimental Workflow:
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Culture and Plating:
-
Culture human embryonic kidney 293 (HEK293) cells stably expressing human GHS-R1a in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000–60,000 cells per well.
-
Incubate for 18–24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Aspirate the growth medium from the wells.
-
Add 100 µL of loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a 10-point serial dilution of this compound in assay buffer.
-
Using a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument, measure baseline fluorescence for 10–20 seconds.
-
The instrument then adds the this compound dilutions to the cell plate.
-
-
Signal Detection and Analysis:
-
Continue to measure fluorescence for an additional 3–5 minutes.
-
The response is calculated as the change from the initial baseline fluorescence.
-
Plot the percentage inhibition of the basal signal against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
IP1 Accumulation Assay
This assay provides a direct measure of Gαq pathway activation by quantifying the accumulation of IP1, a stable metabolite of IP3. The protocol often uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection.
Experimental Workflow:
Caption: Workflow for the IP1 accumulation HTRF assay.
Protocol:
-
Cell Plating: Seed Chinese hamster ovary (CHO-K1) cells expressing hGHS-R1a into a suitable microplate.
-
Compound Stimulation:
-
Remove the culture medium.
-
Add stimulation buffer containing LiCl (typically 10-50 mM) and the desired concentrations of this compound.
-
Incubate for 30–60 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and add the IP1-d2 and anti-IP1-cryptate HTRF reagents according to the manufacturer's protocol (e.g., Cisbio IP-One Gq kit).
-
Incubate for 1 hour at room temperature.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the data to determine the IC50 of this compound.
-
[³⁵S]GTPγS Binding Assay
This is a classic functional assay that measures the direct activation of G proteins by a GPCR. It quantifies the binding of a non-hydrolyzable radiolabeled GTP analog, [³⁵S]GTPγS, to the Gα subunit. Inverse agonists decrease the basal rate of [³⁵S]GTPγS binding.
Experimental Workflow: dot digraph "GTPgS_Binding_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Membranes" [fillcolor="#F1F3F4", fontcolor="#202124", label="1. Prepare membranes from\nGHS-R1a expressing cells"]; "Incubate_Components" [fillcolor="#F1F3F4", fontcolor="#202124", label="2. Incubate membranes with this compound,\nGDP, and [³⁵S]GTPγS"]; "Terminate_Reaction" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="3. Terminate reaction by\nrapid filtration"]; "Measure_Radioactivity" [fillcolor="#FBBC05", fontcolor="#202124", label="4. Measure bound radioactivity\nby scintillation counting"]; "Analyze_Data" [fillcolor="#FBBC05", fontcolor="#202124", label="5. Calculate IC50"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Membranes" -> "Incubate_Components" -> "Terminate_Reaction" -> "Measure_Radioactivity" -> "Analyze_Data" -> "End"; }
References
AZ-Ghs-22: A Potent Inverse Agonist for Probing GHS-R1a Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, appetite, and growth hormone release.[1][2] GHS-R1a exhibits a high degree of constitutive activity, meaning it can signal without the presence of an endogenous agonist like ghrelin.[2] This basal signaling is implicated in various physiological processes. AZ-Ghs-22 is a potent and selective inverse agonist of GHS-R1a, making it an invaluable tool for studying the physiological and pathological roles of this receptor.[3] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the receptor. These application notes provide detailed protocols for utilizing this compound to investigate GHS-R1a signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, facilitating the design of in vitro and in vivo experiments.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 0.77 nM | Human | Radioligand displacement assay using [¹²⁵I]human ghrelin in HEK cell membranes expressing GHS-R1a. | |
| IC₅₀ (affinity) | 6.7 nM | Not Specified | Not Specified |
| In Vivo Effect | Dose | Species | Observation | Reference |
| Food Intake Reduction | 100 mg/kg | Mice | 54% decrease in food intake in the first two hours after administration. |
GHS-R1a Signaling Pathways
GHS-R1a activation, and its inhibition by inverse agonists like this compound, can be studied by monitoring key signaling pathways. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin pathway.
Gαq/11 Signaling Pathway
The canonical GHS-R1a signaling cascade proceeds through the Gαq/11 protein. Agonist binding, or the receptor's constitutive activity, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound can be used to suppress this pathway, and its efficacy can be quantified by measuring changes in IP₁ (a stable metabolite of IP₃) accumulation or intracellular calcium mobilization.
β-Arrestin Signaling Pathway
Upon agonist stimulation, GHS-R1a can also recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway. The effect of this compound on this pathway can be assessed using β-arrestin recruitment assays.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effect of this compound on GHS-R1a signaling.
Protocol 1: Inositol Monophosphate (IP₁) Accumulation Assay
This assay quantifies the activity of the Gαq/11 pathway by measuring the accumulation of IP₁, a stable downstream metabolite of IP₃. The IP-One HTRF® assay from Cisbio is a commonly used method.
Objective: To determine the effect of this compound on the constitutive and agonist-induced activity of GHS-R1a by measuring IP₁ accumulation.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
GHS-R1a agonist (e.g., ghrelin)
-
IP-One HTRF® Assay Kit (Cisbio)
-
White, 384-well microplates
-
HTRF®-compatible plate reader
Workflow:
Procedure:
-
Cell Plating: Seed HEK293-GHS-R1a cells in white, 384-well plates at a density of 10,000-20,000 cells per well in complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. For antagonist mode, also prepare a solution of a GHS-R1a agonist (e.g., ghrelin) at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Treatment:
-
Inverse Agonism: Remove the culture medium and add the this compound dilutions to the cells.
-
Antagonism: Pre-incubate the cells with this compound dilutions for a defined period (e.g., 30 minutes) before adding the agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lysis and Reagent Addition: Following the manufacturer's instructions for the IP-One HTRF® kit, lyse the cells and add the IP1-d2 and anti-IP1 cryptate reagents.
-
Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader at the appropriate emission wavelengths (665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) and plot the results against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay provides a real-time measurement of Gαq/11 pathway activation by monitoring changes in intracellular calcium concentration using a fluorescent dye.
Objective: To measure the inhibitory effect of this compound on GHS-R1a-mediated intracellular calcium release.
Materials:
-
CHO or HEK293 cells stably expressing GHS-R1a
-
Cell culture medium
-
This compound
-
GHS-R1a agonist (e.g., ghrelin)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 kit)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black-walled, clear-bottom 384-well microplates
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument with liquid handling capabilities
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
Place the cell plate into the FLIPR instrument.
-
For antagonist assays, perform a first injection of this compound dilutions and incubate for a specified period.
-
Perform a second injection of the GHS-R1a agonist.
-
For inverse agonist assays, a single injection of this compound is sufficient if the basal calcium level is high enough to detect a decrease.
-
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds in real-time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the response against the compound concentration to determine the IC₅₀.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GHS-R1a, providing insight into receptor desensitization, internalization, and G protein-independent signaling. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or EFC (Enzyme Fragment Complementation, e.g., PathHunter®) are commonly used.
Objective: To determine if this compound can modulate agonist-induced β-arrestin recruitment to GHS-R1a.
Materials:
-
HEK293 cells co-expressing GHS-R1a fused to a donor molecule (e.g., Renilla Luciferase for BRET) and β-arrestin-2 fused to an acceptor molecule (e.g., YFP for BRET).
-
Cell culture medium
-
This compound
-
GHS-R1a agonist (e.g., ghrelin)
-
BRET substrate (e.g., coelenterazine h)
-
White, 96- or 384-well microplates
-
Plate reader capable of detecting BRET signals
Procedure:
-
Cell Plating: Seed the engineered cells in white microplates and incubate for 24-48 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a defined time. Then, add the GHS-R1a agonist.
-
Substrate Addition: Add the BRET substrate to each well.
-
Signal Detection: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the agonist-induced BRET ratio in the presence of this compound indicates antagonism of β-arrestin recruitment. Plot the BRET ratio against the this compound concentration to determine the IC₅₀.
Conclusion
This compound is a powerful research tool for dissecting the complex signaling of the GHS-R1a receptor. Its inverse agonist properties allow for the investigation of both agonist-induced and constitutive receptor activity. The detailed protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies of GHS-R1a biology and its role in health and disease. These assays can be adapted for high-throughput screening to identify novel modulators of the ghrelin receptor.
References
Troubleshooting & Optimization
Troubleshooting AZ-Ghs-22 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with AZ-Ghs-22, a potent GHS-R1a inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal results, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1]
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for many small molecules synthesized for high-throughput screening. This is often due to the compound's lower solubility in aqueous solutions compared to organic solvents like DMSO. To address this, consider the following:
-
Lower the final concentration: The most straightforward approach is to decrease the final concentration of this compound in your assay.
-
Use a lower percentage of DMSO in your final solution: While reducing the DMSO concentration is often necessary for biological assays, ensure that the final concentration of this compound remains within its solubility limit in the aqueous buffer containing a low percentage of DMSO.
-
Incorporate a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to maintain the solubility of the compound.
-
pH adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could investigate the effect of slightly adjusting the pH of your buffer.
Q3: Can I dissolve this compound directly in aqueous buffers?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its limited aqueous solubility. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Q4: How should I store my this compound stock solution?
For long-term storage, it is advisable to store the DMSO stock solution of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common solvents.
| Solvent | Solubility |
| DMSO | 50 mg/mL[1] |
| 0.1 M HCl | 25 mg/mL[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (solid)
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Dimethyl sulfoxide (DMSO), anhydrous
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Vortex mixer
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Calibrated pipettes
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Sterile microcentrifuge tubes
Procedure:
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Determine the required mass: The molecular weight of this compound is 621.17 g/mol . To prepare a 10 mM stock solution, you will need to weigh out the appropriate amount of solid this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.21 mg of this compound.
-
Dissolution: Carefully add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of DMSO to the tube.
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Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious of potential compound degradation at higher temperatures.
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Storage: Once fully dissolved, aliquot the stock solution into smaller volumes for single use to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified GHS-R1a signaling pathway with this compound.
References
Technical Support Center: Optimizing AZ-Ghs-22 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use AZ-Ghs-22, a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), in in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful optimization of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in in vitro settings.
Q1: What is the mechanism of action of this compound?
A1: this compound is an inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. The GHS-R1a exhibits high constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[1][2] As an inverse agonist, this compound binds to the receptor and reduces this basal signaling activity.[3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/ml and in 0.1 M HCl at 25 mg/ml. For most cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium.
Q3: What is the optimal final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to ensure that the DMSO concentration used does not affect cell viability or the experimental readout.
Q4: I am not observing any effect of this compound in my functional assay. What could be the reason?
A4: There are several potential reasons for a lack of effect:
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Inappropriate Concentration Range: The concentration of this compound may be too low. Given its IC50 of 0.77 nM for binding, a good starting point for functional assays is a dose-response curve ranging from 1 nM to 10 µM.
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High Agonist Concentration (for antagonist assays): If you are using an agonist to stimulate the receptor, its concentration might be too high, making it difficult for this compound to compete effectively. Consider using the agonist at its EC80 concentration.
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Low Receptor Expression: The cell line you are using may not express a sufficient number of GHS-R1a receptors. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.
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Compound Degradation: Ensure that the stock solution of this compound has been stored properly and has not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh dilutions for each experiment.
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Cell Health: Poor cell health can lead to unreliable experimental results. Ensure your cells are healthy and in the logarithmic growth phase.
Q5: I am observing cytotoxicity at the expected effective concentrations of this compound. What should I do?
A5: To address this issue:
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Perform a Cytotoxicity Assay: Conduct a cell viability assay, such as an MTT or resazurin assay, to determine the non-toxic concentration range of this compound for your specific cell line.
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Check DMSO Concentration: Ensure that the final DMSO concentration in your culture medium is not exceeding 0.5%.
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Reduce Incubation Time: If the experiment allows, consider reducing the incubation time with this compound.
Q6: The compound is precipitating in my cell culture medium. How can I resolve this?
A6: Precipitation can occur if the solubility limit of this compound in the aqueous medium is exceeded or if the final DMSO concentration is too high. To avoid this, when diluting your DMSO stock solution, add it to the medium slowly while vortexing or gently mixing to ensure it is fully dispersed. If precipitation persists, you may need to prepare a lower concentration stock solution.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 621.2 g/mol | |
| Mechanism of Action | GHS-R1a Inverse Agonist | |
| IC50 (Binding Affinity) | 0.77 nM | |
| Solubility | 50 mg/ml in DMSO | |
| 25 mg/ml in 0.1 M HCl |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| GHS-R1a Binding Assay | 0.1 nM - 100 nM | To determine the Ki or IC50 for binding. |
| Calcium Mobilization Assay | 1 nM - 10 µM | To assess functional inverse agonism on Gq signaling. |
| ERK1/2 Phosphorylation Assay | 10 nM - 10 µM | To evaluate effects on downstream MAPK signaling. |
| cAMP Accumulation Assay | 10 nM - 10 µM | To measure the impact on Gi/o signaling pathways. |
| Cell Viability Assay (e.g., MTT) | 0.1 µM - 100 µM | To determine the cytotoxic profile of the compound. |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the effects of this compound.
Cell Culture and GHS-R1a Expression
For these experiments, a cell line endogenously expressing GHS-R1a or a cell line stably transfected with the human GHS-R1a receptor, such as HEK293 or CHO cells, is recommended.
Protocol 1: Cell Culture of HEK293 cells stably expressing GHS-R1a
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Culture HEK293-GHS-R1a cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain receptor expression.
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Maintain the cells in a humidified incubator at 37°C with 5% CO2.
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Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the constitutive or agonist-induced Gq-mediated calcium release.
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Cell Plating: Seed HEK293-GHS-R1a cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and allow them to adhere overnight.
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Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
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Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
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Measurement: Use a fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation or FLIPR) to measure the baseline fluorescence. Then, add the this compound dilutions to the wells and continue to monitor the fluorescence signal to measure the inverse agonist effect on basal calcium levels. To measure antagonism, pre-incubate with this compound for 15-30 minutes before adding a GHS-R1a agonist (e.g., ghrelin) and measuring the subsequent calcium flux.
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Data Analysis: The change in fluorescence intensity is indicative of the change in intracellular calcium concentration. Plot the response against the log of the this compound concentration to determine the IC50.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on the downstream MAPK/ERK signaling pathway.
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Cell Plating and Serum Starvation: Seed HEK293-GHS-R1a cells in a 6-well plate. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal ERK phosphorylation.
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Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-30 minutes). Include a positive control (e.g., ghrelin) and a vehicle control.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Protocol 4: cAMP Accumulation Assay
This assay is used to determine the effect of this compound on the Gi/o-mediated inhibition of adenylyl cyclase.
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Cell Plating: Seed HEK293-GHS-R1a cells in a 96-well plate and grow to confluency.
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Compound Treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-20 minutes to prevent cAMP degradation. Then, add varying concentrations of this compound.
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Adenylyl Cyclase Stimulation: To measure the inhibition of cAMP production, stimulate the cells with forskolin, a direct activator of adenylyl cyclase.
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Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's protocol.
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Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in your samples and plot it against the log of the this compound concentration to determine the IC50.
Protocol 5: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic potential of this compound.
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Cell Plating: Seed your chosen cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for 24-72 hours.
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MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
Mandatory Visualizations
GHS-R1a Signaling Pathway
Caption: GHS-R1a signaling and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the dose-response of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common experimental issues.
References
How to minimize off-target effects of AZ-Ghs-22
Welcome to the technical support center for AZ-Ghs-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help minimize and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions between a drug, such as this compound, and proteins other than its intended target. With kinase inhibitors, these effects often arise because the ATP-binding pocket is highly conserved across the human kinome, which consists of over 500 kinases.[1][2] This structural similarity can lead to the inhibitor binding to multiple kinases, causing unexpected cellular responses, toxicity, or misinterpretation of experimental results.[1] Minimizing off-target effects is crucial to ensure that the observed biological outcome is a direct result of inhibiting the intended target.
Q2: How do I determine the optimal concentration of this compound to minimize off-target effects?
A2: The optimal concentration is the lowest dose that achieves the desired on-target effect without causing significant off-target activity or cytotoxicity.[3] This is typically determined by performing a dose-response curve.[4] Start by establishing the half-maximal inhibitory concentration (IC50) in a biochemical assay and then validate the effective concentration range in cell-based assays. It is critical to correlate the on-target activity (e.g., inhibition of downstream substrate phosphorylation) with the phenotypic outcome across a range of concentrations. Using concentrations significantly above the on-target IC50 increases the risk of off-target binding.
Q3: What are the primary methods to identify the off-target profile of this compound?
A3: The most comprehensive method is kinome profiling , which screens the inhibitor against a large panel of kinases to determine its selectivity. Several commercial services offer panels of hundreds of human kinases for this purpose. Another key method is Western blotting to probe for the phosphorylation status of key substrates of suspected off-target kinases. Unexpected changes in phosphorylation can indicate off-target activity. Additionally, computational approaches can predict potential off-target interactions based on the compound's structure.
Q4: How can I validate that my observed cellular phenotype is a direct result of on-target this compound activity?
A4: Validating on-target activity is essential and can be achieved through several orthogonal approaches:
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Use of a Structurally Unrelated Inhibitor: Confirm that an inhibitor with a different chemical scaffold but the same intended target produces the same phenotype.
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Rescue Experiments: Overexpress a drug-resistant mutant of the target kinase in your cells. If the phenotype is reversed upon treatment with this compound, it confirms the effect is on-target.
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Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase. The resulting phenotype should mimic the effect of this compound treatment.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at effective concentrations. | 1. Off-target kinase inhibition: The inhibitor may be affecting kinases essential for cell survival. 2. Inappropriate dosage: The concentration used may be too high, leading to non-specific effects. 3. Compound solubility issues: Precipitation of the compound in media can cause non-specific toxicity. | 1. Perform a kinome-wide selectivity screen to identify problematic off-targets. 2. Re-evaluate the dose-response curve to find the lowest effective concentration. 3. Confirm the solubility of this compound in your specific cell culture media and always include a vehicle-only control. |
| The observed phenotype does not match the known function of the target kinase. | 1. Significant off-target effects: The phenotype may be dominated by the inhibition of one or more unintended targets. 2. Activation of compensatory pathways: The cell may adapt to the inhibition of the primary target by upregulating parallel signaling pathways. | 1. Conduct a broad kinase selectivity profile to understand the full spectrum of targets. 2. Perform a rescue experiment with a drug-resistant mutant of the primary target to confirm on-target dependency. 3. Use Western blotting to probe for the activation of known compensatory pathways. |
| Inconsistent results between experimental replicates. | 1. Inhibitor instability: The compound may be degrading under experimental conditions (e.g., in media at 37°C). 2. Pipetting inaccuracy or reagent variability: Inconsistent preparation of serial dilutions or reagent master mixes. 3. Cell line-specific effects or passage number variability: Different cell passages or cell lines can respond differently. | 1. Verify the stability of this compound under your specific assay conditions. 2. Ensure pipettes are calibrated and use master mixes for reagents. Prepare fresh serial dilutions for each experiment. 3. Test the inhibitor on multiple cell lines and maintain consistent cell passage numbers for experiments. |
Data Presentation
Quantitative data should be organized clearly to facilitate interpretation and comparison.
Table 1: Example Selectivity Profile of this compound
This table summarizes the inhibitory potency (IC50) of this compound against its primary target and a selection of potential off-target kinases. A higher IC50 value indicates lower potency. The selectivity ratio highlights the compound's preference for the on-target kinase.
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Target Kinase A (On-Target) | 15 | 1 |
| Off-Target Kinase B | 1,500 | 100x |
| Off-Target Kinase C | 4,500 | 300x |
| Off-Target Kinase D | >10,000 | >667x |
Table 2: Example Dose-Response Data for On-Target vs. Off-Target Cellular Effect
This table compares the concentration of this compound required to engage the intended target versus the concentration that elicits a known off-target phenotype (e.g., cytotoxicity). A large window between these values is desirable.
| Cellular Assay | Parameter | EC50 / IC50 (nM) | Therapeutic Window (Off-target / On-target) |
| On-Target Pathway Inhibition | p-Substrate Levels | 50 | 80x |
| Off-Target Effect | Cell Viability (Cytotoxicity) | 4,000 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Biochemical Kinase Assay
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of the purified target kinase.
Methodology:
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Reagent Preparation:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Create a serial dilution series of this compound (e.g., 11 points, 1:3 dilution) in a 384-well plate.
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Prepare the kinase reaction buffer, recombinant kinase enzyme, substrate peptide, and ATP solution. The final ATP concentration should ideally be close to its Km value for the kinase.
-
-
Kinase Reaction:
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Add the diluted this compound or DMSO (vehicle control) to the assay wells.
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Add the kinase and substrate mixture to all wells and pre-incubate for 15 minutes at room temperature.
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Initiate the reaction by adding ATP.
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Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
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Stop the reaction and measure the kinase activity. For example, using an ADP-Glo™ Kinase Assay, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Analysis:
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Normalize the data with the no-inhibitor control set to 100% activity and a no-enzyme control as 0% activity.
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Plot the percent kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Protocol 2: Assessing Cellular Target Engagement via Western Blotting
Objective: To confirm that this compound inhibits the phosphorylation of a known downstream substrate of its target kinase in a cellular context.
Methodology:
-
Cell Culture and Treatment:
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Plate cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere for 24 hours.
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Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 200, 1000 nM) for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.
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-
Cell Lysis and Protein Quantification:
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After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Centrifuge to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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-
SDS-PAGE and Protein Transfer:
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Normalize protein amounts (typically 20-30 µg per lane) and prepare samples with Laemmli buffer.
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Separate proteins by size on an SDS-PAGE gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (unphosphorylated) substrate or a housekeeping protein like GAPDH or β-actin.
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Protocol 3: Validating On-Target Effects using a Rescue Experiment
Objective: To differentiate on-target from off-target effects by overexpressing a version of the target kinase that is mutated to be resistant to this compound.
Methodology:
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Generate Drug-Resistant Mutant:
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Identify the key binding residue of this compound in the target kinase (e.g., the "gatekeeper" residue).
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Use site-directed mutagenesis to create a version of the kinase with a mutation at this residue that prevents inhibitor binding but preserves kinase activity.
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Cell Transfection:
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Transfect cells with either an empty vector control, a vector expressing the wild-type (WT) target kinase, or a vector expressing the this compound-resistant (Mut) kinase.
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Inhibitor Treatment and Phenotypic Assay:
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After allowing time for protein expression (e.g., 24-48 hours), treat all three cell populations (Empty Vector, WT, Mut) with this compound at a concentration known to produce the phenotype of interest.
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Perform the relevant functional or phenotypic assay (e.g., cell proliferation, migration, apoptosis).
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Data Analysis:
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Expected Outcome for On-Target Effect: The phenotype observed in the Empty Vector and WT-expressing cells upon this compound treatment should be significantly reversed or "rescued" in the cells expressing the Mut kinase.
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Expected Outcome for Off-Target Effect: If the phenotype is caused by an off-target interaction, it will persist in all three cell populations, including those expressing the resistant mutant.
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Mandatory Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target inhibition by this compound.
References
AZ-Ghs-22 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of AZ-Ghs-22. Below you will find troubleshooting guides, frequently asked questions, and best-practice recommendations to ensure the integrity of your experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its chemical integrity and ensuring reproducible experimental results. While specific degradation pathways have not been extensively published, adherence to the following guidelines will minimize potential degradation.
Storage Recommendations
| Parameter | Recommendation | Source |
| Form | Solid | [1][2] |
| Long-term Storage Temperature | -20°C | |
| Shipping Temperature | Room temperature (continental US) | [1] |
| Stated Stability | ≥ 4 years (under ideal conditions) | [1] |
Solubility
| Solvent | Concentration | Source |
| 0.1 M HCl | 25 mg/ml | [1] |
| DMSO | 50 mg/ml |
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide addresses common issues related to the stability and handling of this compound.
Q1: I am observing lower than expected efficacy or inconsistent results in my assay. Could this be related to the stability of this compound?
A1: Yes, inconsistent results can be a sign of compound degradation. Here are some steps to troubleshoot:
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Verify Storage Conditions: Confirm that the solid compound has been consistently stored at -20°C.
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Check Solution Age and Storage: If you are using a stock solution, consider its age and how it has been stored. For DMSO stock solutions, it is best practice to aliquot and store at -80°C to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment from a recently thawed aliquot.
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Assess for Contamination: Ensure that your stock solution has not been contaminated. Use sterile pipette tips and tubes.
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Consider Solvent Purity: The purity of the solvent (e.g., DMSO) can affect the stability of the compound. Use high-purity, anhydrous grade solvents.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
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Solubility Limits Exceeded: You may have exceeded the solubility limit of this compound in your chosen solvent. Refer to the solubility table above. Gentle warming and vortexing may help to redissolve the compound.
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Compound Degradation: Precipitation can sometimes be a result of compound degradation, where the degradation products are less soluble.
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Improper Storage: Freeze-thaw cycles or storage at improper temperatures can lead to precipitation.
Recommended Action: If warming and vortexing do not resolve the issue, it is recommended to prepare a fresh stock solution from the solid compound.
Q3: How should I handle the solid this compound powder upon receiving it?
A3: Upon receipt, it is recommended to:
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Briefly centrifuge the vial to ensure all the powder is at the bottom.
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Store the solid compound at -20°C as recommended for long-term storage.
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When preparing a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could affect stability.
Frequently Asked Questions (FAQs)
Q: For how long is a stock solution of this compound in DMSO stable?
Q: Can I store my working solutions of this compound?
A: It is not recommended to store dilute working solutions for extended periods. These solutions are more susceptible to degradation and adsorption to container surfaces. Prepare fresh working solutions from your stock solution for each experiment to ensure accuracy and reproducibility.
Q: Is this compound sensitive to light?
A: There is no specific information available regarding the light sensitivity of this compound. However, as a general precaution for complex organic molecules, it is prudent to protect both solid compound and solutions from direct light by using amber vials or by wrapping containers in foil.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the recommended workflow for handling this compound and a logical approach to troubleshooting stability-related issues.
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: Troubleshooting flowchart for stability issues with this compound.
References
Overcoming challenges in AZ-Ghs-22 in vivo experiments
Technical Support Center: AZ-Ghs-22
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this novel Ghs-kinase inhibitor.
Troubleshooting Guide
This section addresses specific technical issues in a question-and-answer format, providing data-driven solutions to common problems.
Q1: We are observing low bioavailability and high variability in plasma concentration of this compound after oral gavage. How can we improve its formulation for in vivo studies?
A1: Poor aqueous solubility is a known challenge with this compound, which can lead to inconsistent absorption and variable efficacy.[1] Optimizing the vehicle is a critical first step.[2][3] We recommend screening several GRAS (Generally Recognized As Safe) excipients to find a formulation that improves solubility and provides consistent plasma exposure. Below is a summary of internal data from formulation screening studies.
Data Presentation: this compound Formulation Screening
| Vehicle Composition | Solubility (µg/mL) | In Vivo Cmax (ng/mL) | In Vivo AUC (ng·h/mL) | Observations |
| 0.5% Carboxymethylcellulose (CMC) in water | < 1 | 150 ± 45 | 450 ± 120 | High variability, potential compound precipitation. |
| 10% DMSO / 90% Saline | 15 | 400 ± 90 | 1100 ± 250 | Moderate solubility, but potential for DMSO-related toxicity in long-term studies. |
| 20% Solutol HS 15 in water | 50 | 1100 ± 150 | 4200 ± 550 | Good solubility, but can be viscous and difficult to administer. |
| 10% PEG400 / 5% Tween 80 in sterile water | >100 | 2500 ± 300 | 12500 ± 1500 | Recommended: Optimal solubility and consistent pharmacokinetic profile. |
Data are presented as mean ± standard deviation.
Based on these findings, a vehicle of 10% PEG400 and 5% Tween 80 in sterile water is recommended for oral administration of this compound to achieve optimal and consistent exposure.
Q2: Our in vivo xenograft study shows inconsistent tumor growth inhibition with this compound, even with an optimized formulation. What other factors could be contributing to this variability?
A2: Inconsistent anti-tumor efficacy in vivo can arise from multiple factors beyond drug formulation.[1] Key areas to investigate include the animal model, tumor implantation technique, and experimental design. It is crucial to ensure consistency across all experimental groups.
Experimental Protocols: Standardized Xenograft Protocol for this compound
To minimize variability, we recommend adhering to the following standardized protocol for cell line-derived xenograft (CDX) models.[4]
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Cell Culture and Preparation:
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Culture tumor cells in the recommended medium (e.g., RPMI-1640 with 10% FBS).
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Ensure cells are in the exponential growth phase and have a viability of >95% as determined by Trypan Blue exclusion.
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Harvest cells and resuspend them in a 1:1 mixture of sterile, serum-free media and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
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Animal Model and Implantation:
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Use female athymic nude mice, 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.
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Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
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Tumor Monitoring and Group Randomization:
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Monitor tumor growth by caliper measurement 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²) / 2.
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Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Ensure the average tumor volume is similar across all groups.
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Drug Administration and Monitoring:
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Prepare this compound fresh daily in the recommended vehicle (10% PEG400 / 5% Tween 80 in water).
-
Administer the drug or vehicle control via oral gavage at the predetermined dose and schedule.
-
Monitor animal health and body weight daily.
-
Following this standardized protocol can help reduce variability and improve the reproducibility of your results.
Mandatory Visualization: Experimental Workflow
References
Refining experimental design for AZ-Ghs-22 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental designs for studies involving AZ-Ghs-22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. As an inverse agonist, it binds to the receptor and reduces its basal, constitutive activity. This is distinct from a neutral antagonist, which would only block the binding of an agonist like ghrelin.
Q2: What are the key applications of this compound in research?
Given its function as a GHS-R1a inverse agonist, this compound is primarily used in studies related to appetite, metabolism, and energy homeostasis. For example, it has been shown to decrease food intake in mice.
Q3: What are some initial considerations for designing an in vitro cell-based assay with this compound?
When designing cell-based assays, it is crucial to consider factors such as the choice of cell line, assay timing, and detection method.[1][2] For this compound, a cell line endogenously or recombinantly expressing GHS-R1a is essential. The passage number of the cell line should be kept low to ensure consistent receptor expression and cellular responses.[2]
Q4: What are the critical factors to consider when planning in vivo studies with this compound?
For in vivo studies, careful consideration should be given to the animal model, route of administration, dosage, and the timing of sample collection. It is important to perform dose-response studies to determine the optimal concentration of this compound for the desired effect while minimizing potential toxicity. Consistent animal handling and randomization are key to reducing variability.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, edge effects in microplates, or variable reagent addition. | Ensure uniform cell suspension before seeding. Avoid using the outer wells of the plate to minimize evaporation-related edge effects. Use automated liquid handlers for precise reagent addition. |
| No or low signal response to this compound | Low GHS-R1a expression in the cell line, incorrect assay endpoint, or degraded compound. | Confirm GHS-R1a expression using qPCR or western blotting. Ensure the chosen assay can detect a decrease in basal signaling. Use freshly prepared this compound solutions. |
| High background signal | Autofluorescence from cells or media components. | Use phenol red-free media. If using fluorescence, select red-shifted dyes to avoid the natural autofluorescence of cells. |
| Cell toxicity observed | Compound concentration is too high, or the solvent has cytotoxic effects. | Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final concentration of the solvent (e.g., DMSO) is below cytotoxic levels (typically <0.1%). |
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between animals | Inconsistent dosing, biological variability, or improper animal handling. | Ensure precise and consistent dosing techniques, normalizing the dose to the body weight of each animal. Increase the number of animals per group to improve statistical power and ensure animals are age- and sex-matched. |
| Lack of efficacy | Poor bioavailability, rapid metabolism of the compound, or an inappropriate animal model. | Consider alternative routes of administration. Conduct pharmacokinetic studies to determine the compound's half-life and bioavailability. Ensure the chosen animal model expresses a GHS-R1a ortholog that is responsive to this compound. |
| Unexpected toxicity | Off-target effects or dose-dependent toxicity. | Reduce the dose to determine if toxicity is dose-dependent. Perform off-target screening to identify potential unintended interactions. |
| Inconsistent behavioral or physiological responses | Circadian rhythm disruption or experimenter-induced variability. | Conduct experiments at the same time each day. Blind the experimenter to the treatment groups to minimize bias. |
Experimental Protocols
Protocol 1: In Vitro GHS-R1a Activity Assay
This protocol describes a method to measure the inverse agonist activity of this compound in a cell line expressing GHS-R1a.
-
Cell Culture: Culture HEK293 cells stably expressing human GHS-R1a in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic. Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the prepared this compound solutions and incubate for the desired time (e.g., 1 hour). Include a vehicle control (DMSO) and a known agonist (ghrelin) as a positive control for receptor functionality.
-
Signal Detection: Measure the downstream signaling pathway of GHS-R1a. For example, to measure cAMP levels, lyse the cells and use a commercially available cAMP assay kit.
-
Data Analysis: Plot the response (e.g., cAMP levels) against the log of the this compound concentration to determine the IC50 value.
Protocol 2: In Vivo Mouse Food Intake Study
This protocol outlines a method to assess the effect of this compound on food intake in mice.
-
Animal Acclimation: House male C57BL/6 mice individually and acclimate them to the housing conditions for at least one week before the experiment.
-
Compound Formulation: Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80).
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Dosing: Weigh each mouse and administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.
-
Food Intake Measurement: Immediately after dosing, provide a pre-weighed amount of food. Measure the remaining food at regular intervals (e.g., 1, 2, 4, and 24 hours) to determine cumulative food intake.
-
Data Analysis: Compare the food intake between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Simplified GHS-R1a signaling pathway and the action of this compound.
Caption: Experimental workflow for an in vivo food intake study.
Caption: Logical approach to troubleshooting unexpected experimental results.
References
Interpreting unexpected results with AZ-Ghs-22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZ-Ghs-22, a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inverse agonist of the GHS-R1a receptor. The GHS-R1a receptor exhibits a high level of constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin.[1][2] this compound binds to the GHS-R1a receptor and reduces this basal, ligand-independent signaling. This is different from a neutral antagonist, which would only block the action of an agonist like ghrelin.
Q2: What are the expected in vitro and in vivo effects of this compound?
A2: Given its function as a GHS-R1a inverse agonist, the expected effects of this compound include:
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In Vitro: Reduction of basal signaling activity in cells expressing GHS-R1a. This can be measured by downstream signaling assays, such as inositol phosphate accumulation or intracellular calcium mobilization.
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In Vivo: A primary and well-documented effect is the reduction of food intake and body weight in animal models, such as mice.[3] It may also influence glucose homeostasis and other metabolic parameters.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For most small molecule inhibitors, high-concentration stock solutions (e.g., 10 mM) should be prepared in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). To maintain stability, stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, it is critical to ensure the final concentration of the solvent in the cell culture media is low enough to not cause toxicity, typically below 0.5% for DMSO.[4]
Troubleshooting Unexpected Results
In Vitro Experiments
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No observable effect on basal GHS-R1a activity. | 1. Compound Instability: this compound may have degraded in the experimental medium. 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 3. Low Receptor Expression: The cell line may not express a sufficient level of GHS-R1a for a detectable constitutive activity. 4. Assay Sensitivity: The assay may not be sensitive enough to detect changes in basal activity. | 1. Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider refreshing the medium with the compound at regular intervals. 2. Perform a dose-response curve to determine the optimal concentration. 3. Verify GHS-R1a expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line with higher receptor expression. 4. Optimize the assay conditions or try an alternative, more sensitive assay to measure downstream signaling. |
| High cell toxicity observed. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. 2. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | 1. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO). 2. Use the lowest effective concentration of this compound as determined by a dose-response experiment. |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Errors: Inaccurate dilutions or additions of this compound. | 1. Ensure a homogenous cell suspension and use precise cell counting methods before seeding. 2. Calibrate pipettes regularly and use careful pipetting techniques. |
In Vivo Experiments
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No effect on food intake or body weight. | 1. Incorrect Dosage or Administration: The dose of this compound may be too low, or the route of administration may not be optimal for absorption and distribution. 2. Compound Instability in Vivo: The compound may be rapidly metabolized and cleared. 3. Animal Model: The specific strain or species of the animal model may have a different sensitivity to GHS-R1a inverse agonists. | 1. Perform a dose-response study to determine the optimal dose. Verify the chosen route of administration is appropriate for the compound's properties. 2. Investigate the pharmacokinetic properties of this compound if possible. 3. Consult literature for the most suitable animal models for studying GHS-R1a inverse agonism. |
| Unexpected behavioral changes. | 1. Off-Target Effects: The compound may be interacting with other receptors or pathways, leading to unforeseen behavioral changes. | 1. Carefully observe and document all behavioral changes. Consider running control experiments to rule out off-target effects, if known. |
Experimental Protocols
In Vitro: GHS-R1a Constitutive Activity Assay (Calcium Mobilization)
Objective: To measure the ability of this compound to decrease the constitutive activity of GHS-R1a by monitoring intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human GHS-R1a
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-GHS-R1a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Calcium Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader and take a baseline fluorescence reading.
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Add the different concentrations of this compound to the wells.
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Measure the change in fluorescence over time. A decrease in fluorescence intensity compared to the vehicle control indicates a reduction in intracellular calcium and thus, inverse agonist activity.
-
-
Data Analysis: Calculate the percentage inhibition of the basal fluorescence signal for each concentration of this compound. Plot the data to generate a dose-response curve and determine the IC50 value.
In Vivo: Mouse Food Intake Study
Objective: To assess the effect of this compound on food intake in mice.[5]
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Standard chow diet
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This compound
-
Vehicle solution (e.g., saline with 0.5% Tween 80)
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Metabolic cages or single housing with wire mesh floors to measure food spillage
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Analytical balance
Procedure:
-
Acclimation: Individually house the mice and allow them to acclimate to the new environment and diet for at least one week.
-
Habituation: Habituate the mice to the experimental procedures, including handling and the method of compound administration (e.g., oral gavage or intraperitoneal injection), for several days before the experiment.
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Fasting (Optional but Recommended): To enhance the feeding response, mice can be fasted for a set period (e.g., 18 hours) before the experiment, with free access to water.
-
Compound Administration: At the beginning of the dark cycle (when mice are most active), administer a pre-determined dose of this compound or the vehicle solution to the respective groups of mice.
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Food Presentation and Measurement: Immediately after administration, provide a pre-weighed amount of food to each mouse.
-
Data Collection: Measure the amount of food remaining at several time points (e.g., 1, 2, 4, 6, and 24 hours) after food presentation. Also, collect and weigh any spilled food to correct the intake measurements.
-
Data Analysis: Calculate the cumulative food intake for each mouse at each time point. Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).
Signaling Pathway and Experimental Workflow Diagrams
Caption: GHS-R1a Signaling Pathway and Point of Intervention for this compound.
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GHS-R1a constitutive activity and its physiological relevance [frontiersin.org]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Food intake behavior protocol [protocols.io]
Improving the bioavailability of AZ-Ghs-22 in animal models
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working to improve the oral bioavailability of the investigational compound AZ-Ghs-22 in animal models.
Troubleshooting Guide
This section addresses common issues encountered during in vivo pharmacokinetic studies of this compound.
Question 1: Why am I observing high variability in plasma concentrations between individual animals in the same dosing group?
Answer: High inter-individual variability is a common challenge, often stemming from physiological differences or inconsistencies in the experimental protocol.
Potential Causes & Solutions:
-
Inconsistent Dosing Technique: Ensure accurate and consistent administration, especially for oral gavage. Confirm the formulation is homogenous and does not precipitate in the dosing vehicle.
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Food Effects: The presence or absence of food can significantly alter gut pH, motility, and bile secretion, impacting the absorption of poorly soluble compounds like this compound.
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Solution: Standardize the fasting period for all animals before dosing (e.g., 4-12 hours, depending on the species) and control access to food post-dosing.
-
-
Physiological Differences: Factors such as gut microbiota, gastric emptying time, and enzyme expression can vary between animals.
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Solution: While difficult to control, increasing the number of animals per group (n > 5) can help improve the statistical power and reliability of the mean pharmacokinetic parameters.
-
-
Formulation Instability: The physical stability of the formulation (e.g., nanosuspension, amorphous solid dispersion) can impact its performance.
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Solution: Characterize the formulation before each experiment to ensure consistency. For example, verify particle size for nanosuspensions immediately before dosing.
-
Question 2: My in vitro data (e.g., Caco-2 permeability) suggests this compound is highly permeable, but the in vivo oral bioavailability is extremely low (<5%). What could be the cause?
Answer: A significant disconnect between in vitro permeability and in vivo bioavailability often points to two primary culprits: extensive first-pass metabolism or active efflux in the gut wall.
Potential Causes & Solutions:
-
First-Pass Metabolism: this compound may be rapidly metabolized in the enterocytes (gut wall) or the liver before it can reach systemic circulation.
-
Solution: Conduct a pilot study comparing the pharmacokinetic profile following oral (PO) and intraperitoneal (IP) administration. The IP route bypasses the liver's first-pass effect to a large extent. If IP bioavailability is significantly higher than PO, hepatic first-pass metabolism is likely a major issue. Consider co-dosing with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to confirm this hypothesis.
-
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen.
-
Solution: Perform an in vivo study where this compound is co-administered with a known P-gp inhibitor, such as verapamil or elacridar. A significant increase in plasma exposure would confirm the role of P-gp efflux.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended first-line strategies for improving the oral bioavailability of a poorly soluble compound like this compound?
A1: For a compound presumed to be in the Biopharmaceutics Classification System (BCS) Class II or IV (low solubility), the primary goal is to enhance its dissolution rate and/or apparent solubility in the gastrointestinal tract. Recommended strategies include:
-
Particle Size Reduction: Milling or micronization increases the surface area available for dissolution. For greater enhancement, forming a nanosuspension is a highly effective approach.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
Q2: How should I select the appropriate animal model for this compound bioavailability studies?
A2: The choice depends on the study's objective.
-
Rodents (Mice, Rats): Rats are the most common initial model due to their well-characterized physiology, cost-effectiveness, and ease of handling. They are excellent for rank-ordering different formulations and identifying major bioavailability barriers.
-
Non-Rodents (Dogs, Monkeys): Beagle dogs are often used as a secondary, non-rodent model. Their GI physiology (e.g., gastric pH, transit time) is closer to humans than rodents. Non-human primates are used less frequently but may be necessary if specific metabolic pathways relevant to humans are being investigated. The choice should be informed by in vitro metabolism data across species.
Q3: What key pharmacokinetic parameters should I focus on when evaluating different formulations of this compound?
A3: When comparing formulations, the most critical parameters derived from the plasma concentration-time profile are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time. This is the primary measure of bioavailability.
-
Cmax (Maximum Plasma Concentration): The peak concentration reached. It is important for efficacy and potential toxicity assessment.
-
Tmax (Time to reach Cmax): Indicates the rate of drug absorption.
-
F% (Absolute Bioavailability): Calculated by comparing the dose-normalized AUC from an oral dose to that from an intravenous (IV) dose. This is the definitive measure of oral bioavailability.
Quantitative Data Summary
The following table presents fictional, yet representative, pharmacokinetic data for this compound in rats, comparing different formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension (Micronized) | 15 ± 4 | 4.0 | 95 ± 25 | 2% |
| Nanosuspension | 85 ± 18 | 2.0 | 525 ± 110 | 11% |
| Amorphous Solid Dispersion (ASD) | 210 ± 45 | 1.5 | 1350 ± 280 | 28% |
| SEDDS Formulation | 185 ± 38 | 1.0 | 1240 ± 250 | 26% |
| Intravenous (IV) Bolus (2 mg/kg) | - | - | 4800 ± 550 | 100% |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for Oral Dosing
-
Preparation of Pre-mixture:
-
Weigh 100 mg of this compound.
-
Prepare a 1% w/v solution of a suitable stabilizer (e.g., Poloxamer 407) in deionized water.
-
Add 10 mL of the stabilizer solution to the this compound powder in a glass vial to create a 10 mg/mL pre-mixture.
-
-
High-Pressure Homogenization:
-
Stir the pre-mixture with a magnetic stirrer for 30 minutes to ensure it is fully wetted.
-
Transfer the mixture to a high-pressure homogenizer.
-
Process the suspension for 20-30 cycles at 1500 bar, ensuring the sample is kept cool on an ice bath to prevent degradation.
-
-
Particle Size Analysis:
-
After homogenization, measure the particle size distribution using dynamic light scattering (DLS).
-
The target Z-average particle size should be below 200 nm for optimal performance.
-
-
Final Formulation:
-
Adjust the concentration as needed with the stabilizer solution for the final target dose volume. Confirm homogeneity by gentle stirring before dosing.
-
Protocol 2: Conducting a Pharmacokinetic Study in Cannulated Rats
-
Animal Preparation:
-
Use surgically cannulated male Sprague-Dawley rats (250-300g) to facilitate serial blood sampling. Allow animals to recover for at least 48 hours post-surgery.
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Fast the animals overnight (approx. 12 hours) before dosing but allow free access to water.
-
-
Dosing:
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Record the body weight of each animal immediately before dosing.
-
Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). For IV administration, administer via the jugular vein cannula.
-
Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-defined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the supernatant (plasma) to a new, clearly labeled microcentrifuge tube.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Visualizations
Caption: Decision tree for troubleshooting low oral bioavailability.
Caption: Experimental workflow for a typical preclinical PK study.
Caption: Diagram of P-gp mediated drug efflux in an enterocyte.
Method refinement for consistent results with AZ-Ghs-22
This guide provides researchers, scientists, and drug development professionals with detailed technical support for achieving consistent and reliable results with AZ-Ghs-22. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experimentation with this compound.
Frequently Asked Questions
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. It binds to GHS-R1a with high affinity, leading to a reduction in downstream signaling pathways associated with appetite stimulation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: How can I be sure the observed effect is from this compound and not an off-target effect?
A3: Off-target effects are a concern with kinase inhibitors.[1] To validate that the observed cellular phenotype is due to the inhibition of GHS-R1a, consider the following controls:
-
Use a structurally different inhibitor: Test another GHS-R1a inverse agonist with a different chemical scaffold. If the same biological effect is observed, it is more likely an on-target effect.[1]
-
Perform rescue experiments: If possible, overexpress a constitutively active form of a downstream effector to see if it reverses the effect of this compound.
-
Profile against a kinase panel: A broad kinase screening panel can identify unintended targets.[1]
Troubleshooting Common Issues
Q4: I am seeing high variability between my replicate wells in a cell-based assay. What could be the cause?
A4: High variability can stem from several factors.[2] Common causes include:
-
Pipetting Inaccuracy: Ensure pipettes are calibrated. For viscous solutions, consider using reverse pipetting. Preparing a master mix of reagents can also improve consistency.
-
Edge Effects: The outer wells of microplates are prone to evaporation and temperature changes. It is best to avoid using these wells for experimental samples and instead fill them with sterile buffer or media.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating.
Q5: My calculated IC50 value for this compound is inconsistent between experiments. How can I improve reproducibility?
A5: Fluctuations in IC50 values are a common challenge. Consider these potential causes:
-
Compound Solubility: Visually inspect for any precipitation of this compound in your cell culture media. Poor solubility can lead to inaccurate concentrations.
-
Reagent Stability: Ensure all reagents, especially critical components like ATP in kinase assays, are of high quality and have not degraded.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
Q6: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition. What should I do?
A6: Distinguishing specific inhibitory effects from general cytotoxicity is crucial.
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Check Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not causing toxicity. Run a vehicle-only control.
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Lower Compound Concentration: Test a wider and lower range of this compound concentrations to find a window where the specific inhibitory effect is observed without significant cell death.
-
Assess Cell Viability: Run a parallel cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your specific cell line.
Quantitative Data Summary
The following tables provide key quantitative data for working with this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| GHS-R1a | Radioligand Binding | 0.77 |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Assay Type | Recommended Concentration Range |
| HEK293 (expressing GHS-R1a) | Calcium Mobilization | 1 nM - 10 µM |
| GT1-7 (endogenous GHS-R1a) | cAMP Measurement | 10 nM - 20 µM |
Detailed Experimental Protocols
Protocol: Western Blot for Downstream Target Modulation
This protocol describes how to measure the phosphorylation status of a key downstream effector of GHS-R1a signaling, such as ERK1/2, following treatment with this compound.
Materials:
-
Cells expressing GHS-R1a
-
This compound
-
Ghrelin (agonist)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate cells with a predetermined concentration of ghrelin for 15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.
-
Mandatory Visualizations
Caption: Simplified GHS-R1a signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of pERK levels.
References
Addressing variability in AZ-Ghs-22 experimental outcomes
Welcome to the technical support center for AZ-Ghs-22. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes and to provide guidance on the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For optimal results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For final experimental concentrations, the stock solution should be further diluted in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.
Q2: What is the stability of this compound in solution?
Stock solutions of this compound in DMSO can be stored at -20°C for up to six months with minimal degradation. Once diluted in aqueous media for working solutions, it is recommended to use them immediately. Avoid repeated freeze-thaw cycles of the stock solution to maintain compound integrity.
Q3: At what passage number should cells be used for reproducible results with this compound?
To ensure consistency in experimental outcomes, it is recommended to use cells between passages 5 and 20. Higher passage numbers can lead to genetic drift and altered signaling responses, which may contribute to variability in the observed effects of this compound.
Q4: How can I confirm that this compound is active in my cellular model?
The activity of this compound can be confirmed by assessing the phosphorylation status of its downstream target, Proliferation-Associated Protein Kinase (PAP-1). A successful experiment should demonstrate a dose-dependent decrease in PAP-1 phosphorylation upon treatment with this compound.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in your experimental results when using this compound.
Issue 1: High variability between replicate experiments.
High variability can stem from several factors. Below is a table summarizing key experimental parameters and our recommendations for minimizing variability.
| Parameter | Recommended Range | Notes |
| Cell Density | 70-80% confluency | Over-confluent or sparse cultures can exhibit altered signaling responses. |
| Incubation Time | 24-48 hours | Optimal incubation time may vary by cell line; a time-course experiment is recommended. |
| This compound Concentration | 1-10 µM | A dose-response curve should be generated to determine the optimal concentration for your specific cell line. |
| Serum Concentration | 5-10% | Serum components can interfere with compound activity; maintain consistent serum levels across experiments. |
Issue 2: No observable effect of this compound on cellular proliferation.
If you do not observe the expected anti-proliferative effects of this compound, consider the following potential causes and solutions:
-
Compound Inactivity: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of a fresh batch of this compound.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound. Confirm the expression of the target kinase in your cell line of choice.
-
Incorrect Assay Conditions: Verify that the experimental conditions, such as incubation time and cell density, are optimized for your specific cell line.
Experimental Protocols
Western Blotting for PAP-1 Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto a 10% SDS-PAGE gel and run at 100V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 350mA for 2 hours.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PAP-1 and total PAP-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Signaling Pathway and Experimental Workflow
Caption: The proposed signaling pathway for this compound.
Caption: A generalized workflow for assessing this compound efficacy.
Validation & Comparative
Comparative Efficacy of AZ-Ghs-22 and Alternative Ghrelin Receptor Inverse Agonists in Preclinical Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ghrelin receptor inverse agonist AZ-Ghs-22 and its alternatives, focusing on their efficacy in animal models relevant to obesity and metabolic disorders. The information is intended to assist researchers in selecting appropriate compounds for preclinical studies. While comprehensive in its scope, this guide also highlights areas where data for this compound is currently limited, thereby identifying opportunities for future research.
Introduction to Ghrelin Receptor Signaling and Inverse Agonism
The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor primarily activated by the orexigenic hormone ghrelin.[1] Upon activation, it stimulates various downstream signaling pathways that regulate appetite, energy homeostasis, and glucose metabolism.[1] A unique feature of the GHS-R1a is its high constitutive activity, meaning it signals even in the absence of ghrelin. Inverse agonists are compounds that bind to the receptor and reduce this basal signaling, in addition to blocking the effects of ghrelin. This dual action makes them attractive therapeutic candidates for conditions characterized by excessive appetite and weight gain, such as obesity.
This compound is a potent, non-CNS penetrant GHS-R1a inverse agonist with a reported IC50 of 0.77 nM.[2] Its primary documented effect in vivo is a significant reduction in food intake in mice.[2] This guide will compare the available data for this compound with two other GHS-R1a inverse agonists, PF-05190457 and YIL-781, for which more extensive preclinical data in obesity models has been published.
Comparative Data of GHS-R1a Inverse Agonists
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note the limited publicly available in vivo efficacy data for this compound beyond acute food intake studies.
| Parameter | This compound | PF-05190457 | YIL-781 |
| Mechanism of Action | GHS-R1a Inverse Agonist | GHS-R1a Inverse Agonist/Antagonist | GHS-R1a Antagonist |
| In Vitro Potency (IC50/Ki) | IC50: 0.77 nM | Ki: 3 nM (human) | Ki: 17 nM |
| Animal Model | Mice | Diet-Induced Obese (DIO) Mice | Diet-Induced Obese (DIO) Mice |
| Dose | 100 mg/kg | Not specified in obesity model | 10 mg/kg, oral, daily |
| Effect on Food Intake | ↓ 54% in first 2 hours | Data not available in obesity model | Significant reduction |
| Effect on Body Weight | Data not available | Data not available in obesity model | ↓ up to 15% (selective loss of fat mass) |
| Effect on Glucose Metabolism | Data not available | Improves glucose-dependent insulin secretion ex vivo | Improves glucose tolerance in rats |
| Reference |
Experimental Protocols
A standardized protocol for evaluating the efficacy of GHS-R1a inverse agonists in a diet-induced obesity (DIO) mouse model is detailed below. This protocol is representative of methodologies used in the field to assess effects on body weight, food intake, and metabolic parameters.
Protocol: Evaluation of a GHS-R1a Inverse Agonist in a Diet-Induced Obesity Mouse Model
-
Animal Model and Diet:
-
Male C57BL/6J mice, 6-8 weeks of age, are used.
-
Mice are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Body weight is monitored weekly. Mice are considered obese when their body weight is significantly higher than the control group.
-
-
Compound Administration:
-
Obese mice are randomized into treatment and vehicle control groups.
-
The test compound (e.g., this compound) is formulated in an appropriate vehicle.
-
The compound is administered daily (e.g., via oral gavage) for a period of 2-4 weeks.
-
-
Efficacy Endpoints:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Body Composition: Assessed at the beginning and end of the treatment period using techniques like DEXA or NMR to determine fat mass and lean mass.
-
Glucose Tolerance Test (GTT): Performed at the end of the study. After an overnight fast, mice are administered a glucose bolus (e.g., 2 g/kg, i.p.), and blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin and Other Metabolic Markers: Blood samples can be collected for the analysis of plasma insulin, lipids, and other relevant biomarkers.
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA, t-test) is used to compare the treatment group with the vehicle control group for all measured parameters.
-
Conclusion
This compound is a potent GHS-R1a inverse agonist that has demonstrated a significant acute effect on reducing food intake in mice. However, to fully understand its therapeutic potential for obesity and related metabolic disorders, further in vivo studies are required to evaluate its chronic effects on body weight, body composition, and glucose homeostasis. In comparison, compounds like YIL-781 have more extensive published preclinical data demonstrating efficacy in diet-induced obesity models, including significant reductions in body weight and fat mass. PF-05190457 also shows promise with its favorable in vitro and ex vivo profile, though more specific in vivo data in obesity models would be beneficial for a direct comparison. Researchers are encouraged to consider these data gaps when designing future studies to investigate the therapeutic utility of this compound.
References
A Comparative Analysis of AZ-Ghs-22 and YIL781: Two Distinct Modulators of the Ghrelin Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of ghrelin receptor (GHS-R1a) modulators is paramount for advancing therapeutic strategies targeting metabolic and endocrine disorders. This guide provides an objective comparison of two such modulators, AZ-Ghs-22 and YIL781, highlighting their distinct mechanisms of action and functional profiles based on available experimental data.
The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of appetite, growth hormone secretion, and energy homeostasis. Its complex signaling capabilities, involving multiple G protein pathways and β-arrestin recruitment, have made it an attractive target for therapeutic intervention. This compound and YIL781 are two small molecules that interact with GHS-R1a, yet they elicit markedly different downstream effects.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | YIL781 |
| Primary Mechanism | Inverse Agonist | Biased Ligand (Partial Agonist / Inverse Agonist) |
| Gαq/11 Pathway | Inverse Agonist | Partial Agonist |
| Gα12 Pathway | Not explicitly defined | Partial Agonist |
| β-Arrestin Recruitment | Not explicitly defined | Inverse Agonist[1] |
| Reported In Vivo Effects | Decreased food intake in mice | Increased food intake and decreased gastric emptying[1] |
Quantitative Performance Metrics
The following table summarizes the available quantitative data for this compound and YIL781. It is important to note that this data is collated from different studies and may not have been generated under identical experimental conditions.
| Parameter | This compound | YIL781 | Reference(s) |
| Binding Affinity (IC50) | 0.77 nM / 6.7 nM | Not explicitly reported in comparative studies | [2][3] |
| Functional Potency (Gαq activation) | Inverse Agonist | Partial Agonist | [1] |
| Functional Potency (β-arrestin) | Not explicitly reported | Weak Inverse Agonist |
Delving into the Mechanisms: Distinct Signaling Signatures
This compound functions as a classical inverse agonist of the GHS-R1a. This means it not only blocks the action of the endogenous agonist, ghrelin, but also reduces the receptor's basal, constitutive activity. This is reflected in its ability to decrease food intake in preclinical models.
In contrast, YIL781 exhibits biased signaling , a phenomenon where a ligand preferentially activates one signaling pathway over another. YIL781 selectively activates the Gαq/11 and Gα12 G-protein pathways, acting as a partial agonist. Simultaneously, it demonstrates inverse agonism towards the β-arrestin pathway. This unique profile leads to distinct physiological outcomes, such as increased food intake and decreased gastric emptying.
Signaling Pathway Visualization
The following diagrams illustrate the differential effects of this compound and YIL781 on the ghrelin receptor signaling cascade.
Experimental Methodologies
The characterization of this compound and YIL781 involves a range of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
In Vitro Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki or IC50) of the compounds for the GHS-R1a. Typically, a radiolabeled ligand with known affinity for the receptor is incubated with cell membranes expressing GHS-R1a in the presence of varying concentrations of the test compound. The displacement of the radioligand is measured to calculate the inhibitory constant of the test compound.
-
G-Protein Activation Assays:
-
[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for [³⁵S]GTPγS. The amount of incorporated radioactivity is proportional to the degree of G-protein activation. Inverse agonists would decrease the basal [³⁵S]GTPγS binding.
-
Bioluminescence Resonance Energy Transfer (BRET) Assays: BRET-based biosensors can be used to monitor the interaction between G-protein subunits or the recruitment of effector proteins in real-time in living cells, providing a dynamic measure of receptor activation.
-
-
Second Messenger Assays:
-
Calcium Mobilization Assay: Activation of the Gαq/11 pathway leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes.
-
Inositol Phosphate (IP) Accumulation Assay: This assay measures the accumulation of inositol phosphates, a downstream product of phospholipase C activation, following Gαq/11 stimulation.
-
-
β-Arrestin Recruitment Assays: Various techniques, such as BRET, FRET (Förster Resonance Energy Transfer), or enzyme complementation assays, are employed to measure the recruitment of β-arrestin to the activated GHS-R1a in living cells.
In Vivo Studies
-
Food Intake and Body Weight Studies: Compounds are administered to animal models (e.g., mice or rats), and their effects on food consumption and body weight are monitored over a defined period.
-
Gastric Emptying Studies: The rate at which a non-absorbable marker transits from the stomach to the small intestine is measured to assess the effect of the compounds on gastric motility.
-
Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are determined to understand their bioavailability and exposure in vivo.
Conclusion
This compound and YIL781 represent two distinct approaches to modulating the ghrelin receptor. This compound is a straightforward inverse agonist, reducing the overall signaling output of GHS-R1a. YIL781, on the other hand, is a biased ligand that fine-tunes the receptor's signaling by selectively activating certain pathways while inhibiting others. This comparison underscores the importance of detailed pharmacological characterization to understand the full therapeutic potential and possible side effects of GHS-R1a modulators. The choice between an inverse agonist and a biased ligand will depend on the specific therapeutic goal and the desired physiological outcome. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative potencies and efficacies of these and other ghrelin receptor modulators.
References
A Comparative Analysis of Ghrelin Receptor Inverse Agonists: AZ-Ghs-22 and PF-5190457
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent inverse agonists of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor: AZ-Ghs-22 and PF-5190457. Both compounds have been investigated for their potential therapeutic applications by modulating the ghrelin system, which is critically involved in appetite, metabolism, and growth hormone secretion. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental evidence.
Introduction to this compound and PF-5190457
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. This basal signaling is implicated in maintaining appetite and metabolic homeostasis. Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of GHS-R1a, inverse agonists like this compound and PF-5190457 not only block the effects of ghrelin but also reduce the receptor's constitutive activity, offering a potentially powerful mechanism for therapeutic intervention in conditions like obesity and metabolic disorders.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PF-5190457, facilitating a direct comparison of their in vitro potency and pharmacokinetic profiles.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | PF-5190457 |
| Target | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) / Ghrelin Receptor | Growth Hormone Secretagogue Receptor 1a (GHS-R1a) / Ghrelin Receptor |
| Mechanism of Action | Inverse Agonist | Inverse Agonist |
| Binding Affinity (IC₅₀) | 0.77 nM (human GHS-R1a)[1] | - |
| Binding Affinity (pKi) | - | 8.36[2] |
| Binding Affinity (Kd) | - | 3 nM (human GHS-R1a)[3] |
| Functional Potency | Reduces constitutive GHS-R1a activity | Potent inverse agonist on constitutively active ghrelin receptors[3] |
| Selectivity | Information not readily available in public sources. | Superior balance of ghrelin receptor pharmacology and off-target selectivity[2] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound (Mouse) | PF-5190457 (Human) |
| Administration Route | Oral | Oral |
| Tmax | Information not readily available in public sources. | 0.5 - 3 hours |
| Half-life (t₁/₂) | Information not readily available in public sources. | 8.2 - 9.8 hours |
| Apparent Clearance (CL/F) | Information not readily available in public sources. | 72.0 L/hr |
| Apparent Volume of Distribution (Vd/F) | Information not readily available in public sources. | 44.5 L |
| In Vivo Efficacy | Decreases food intake in mice by 54% in the first two hours after a 100 mg/kg dose. | 77% inhibition of ghrelin-induced growth hormone release at 100 mg. Increases glucose-stimulated insulin secretion in human islets. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on information from publicly available sources and the primary research publications.
In Vitro Ghrelin Receptor Binding Assay (for this compound)
-
Objective: To determine the binding affinity (IC₅₀) of this compound to the human GHS-R1a.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human GHS-R1a.
-
Radioligand: [¹²⁵I]-labeled human ghrelin was used as the radioligand.
-
Assay Conditions: The binding assay was performed in a suitable buffer system.
-
Incubation: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand were separated by filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated by non-linear regression analysis. Note: This is a generalized protocol. For specific buffer compositions, incubation times, and temperatures, consultation of the primary publication (McCoull et al., J. Med. Chem. 2014) is recommended.
-
In Vitro Ghrelin Receptor Binding Assay (for PF-5190457)
-
Objective: To determine the binding affinity (pKi and Kd) of PF-5190457 to the human GHS-R1a.
-
Methodology:
-
Assay Formats: Both filter binding and scintillation proximity assay (SPA) formats were utilized.
-
Radioligand: A suitable radiolabeled ghrelin receptor ligand was used.
-
Membrane Preparation: Membranes from cells overexpressing the human GHS-R1a were used.
-
Equilibrium Binding: To determine the dissociation constant (Kd), saturation binding experiments were performed with increasing concentrations of the radioligand. For competitive binding to determine the inhibition constant (Ki), a fixed concentration of radioligand was competed with increasing concentrations of PF-5190457.
-
Incubation: Assays were incubated to allow binding to reach equilibrium. The publication notes that 4 hours were required to achieve equilibrium.
-
Detection: Radioactivity was measured using appropriate scintillation counters.
-
Data Analysis: Data were analyzed using non-linear regression to determine Kd and Ki values. The pKi was calculated as the negative logarithm of the Ki. Note: For specific details on the radioligand used and assay conditions, referring to the primary publication (Bhattacharya et al., ACS Med Chem Lett. 2014) is advised.
-
In Vivo Food Intake Study (for this compound)
-
Objective: To assess the effect of this compound on food intake in mice.
-
Methodology:
-
Animals: Male C57BL/6J mice were used.
-
Housing: Mice were individually housed to allow for accurate food intake measurement.
-
Acclimatization: Animals were acclimatized to the experimental conditions before the study.
-
Dosing: this compound was administered orally at a dose of 100 mg/kg. A vehicle control group was also included.
-
Food Measurement: Pre-weighed food was provided to the animals after dosing. The amount of food consumed was measured at specific time points (e.g., at 2 hours post-dose).
-
Data Analysis: The food intake in the this compound treated group was compared to the vehicle control group, and the percentage reduction was calculated. Note: Specifics of the vehicle used and fasting conditions prior to the experiment would be detailed in the primary publication (McCoull et al., J. Med. Chem. 2014).
-
Human Pharmacokinetic Study (for PF-5190457)
-
Objective: To determine the pharmacokinetic profile of PF-5190457 in healthy human subjects.
-
Methodology:
-
Study Design: A Phase 1, single- and multiple-ascending dose study was conducted in healthy male subjects.
-
Dosing: PF-5190457 was administered orally at various dose levels.
-
Blood Sampling: Blood samples were collected at pre-defined time points before and after drug administration.
-
Plasma Analysis: Plasma concentrations of PF-5190457 were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Tmax, t₁/₂, CL/F, and Vd/F. Note: For detailed information on the dosing regimen, inclusion/exclusion criteria, and the full pharmacokinetic modeling, refer to the primary clinical study publications.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the ghrelin receptor and a typical experimental workflow for evaluating GHS-R1a inverse agonists.
Caption: GHS-R1a Signaling Pathway and Inverse Agonism.
Caption: Preclinical Evaluation Workflow for GHS-R1a Inverse Agonists.
Conclusion
Both this compound and PF-5190457 are potent inverse agonists of the GHS-R1a receptor with distinct profiles. PF-5190457 has been more extensively characterized in the public domain, with available human pharmacokinetic data and demonstrated in vivo efficacy in modulating ghrelin-induced growth hormone release. This compound has shown potent in vitro binding affinity and efficacy in reducing food intake in a preclinical model.
References
Specificity of AZ-Ghs-22 for the Ghrelin Receptor (GHS-R1a): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of AZ-Ghs-22, a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. The objective of this document is to critically evaluate the available experimental data to confirm the selectivity of this compound for its intended target. This guide is intended to assist researchers and drug development professionals in their assessment of this compound for potential therapeutic applications.
Executive Summary
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound binding to GHS-R1a.
Table 1: GHS-R1a Binding Affinity of this compound
| Species | IC50 (nM) | Reference |
| Human | 0.77 | [1] |
| Mouse | 1.1 | |
| Rat | 3.4 |
Table 2: Selectivity Profile of this compound
| Receptor | Binding Affinity (Ki or IC50) | Functional Activity (EC50 or IC50) | Comments |
| Dopamine D2 | Data not publicly available | Data not publicly available | GHS-R1a is known to form heterodimers with the D2 receptor, which can alter its signaling. Assessing the effect of this compound on D2 receptor function, both alone and as a heterodimer, is critical for a complete specificity profile. |
| Serotonin 5-HT2c | Data not publicly available | Data not publicly available | Heterodimerization with the 5-HT2c receptor has been reported to modulate GHS-R1a signaling. The selectivity of this compound against this receptor is an important consideration. |
| Melanocortin-3 (MC3R) | Data not publicly available | Data not publicly available | The interaction between GHS-R1a and MC3R is another important consideration for metabolic drug discovery. The effect of this compound on MC3R is unknown. |
Experimental Protocols
Radioligand Binding Assay for GHS-R1a
This protocol is based on the methods described in the primary literature for the characterization of this compound and general best practices for GPCR radioligand binding assays.
1. Membrane Preparation:
- HEK293 cells stably expressing the human, mouse, or rat GHS-R1a are harvested.
- Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
- In a 96-well plate, add the following components in order:
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
- A fixed concentration of [125I]-human ghrelin (radioligand).
- Increasing concentrations of this compound or a non-specific binding control (e.g., a high concentration of unlabeled ghrelin).
- Cell membrane preparation.
- The final assay volume is typically 100-200 µL.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
3. Filtration and Detection:
- Following incubation, the reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- The filter plate is dried, and a scintillant is added to each well.
- The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are then analyzed using a non-linear regression model to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Functional Assay for GHS-R1a Inverse Agonism (IP-One HTRF Assay)
This protocol describes a common method to measure the inverse agonist activity of a compound at a Gq-coupled receptor like GHS-R1a by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of the phospholipase C pathway.
1. Cell Culture and Seeding:
- HEK293 cells stably expressing GHS-R1a are cultured in appropriate media.
- Cells are seeded into 384-well plates and grown to near confluency.
2. Compound Treatment:
- The cell culture medium is removed, and cells are incubated in a stimulation buffer.
- Increasing concentrations of this compound are added to the wells. A known GHS-R1a agonist can be used as a positive control for receptor activation, and a known antagonist can be used to demonstrate blockade of agonist activity. For measuring inverse agonism, the basal (constitutive) activity is the key comparison point.
3. IP1 Detection:
- Following compound incubation, the cells are lysed.
- The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) are added to the lysate.
- The plate is incubated to allow for the binding of the detection reagents to the accumulated IP1.
4. Signal Measurement:
- The HTRF signal is read on a compatible plate reader, which measures the fluorescence emission at two different wavelengths. The ratio of these emissions is proportional to the amount of IP1 in the sample.
5. Data Analysis:
- The data are analyzed to determine the effect of this compound on the basal IP1 levels. A decrease in the basal IP1 accumulation in the presence of this compound indicates inverse agonist activity. The IC50 for this effect can be calculated.
Visualizations
Caption: GHS-R1a Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
Replicating Key Findings for the Ghrelin Receptor Inverse Agonist AZ-Ghs-22: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the key findings related to the ghrelin receptor (GHS-R1a) inverse agonist AZ-Ghs-22. The data presented is based on the seminal research by McCoull et al. (2014) and is compared with other notable GHS-R1a modulators. Detailed experimental protocols and signaling pathway visualizations are included to facilitate the replication of these pivotal findings.
Comparative Performance of GHS-R1a Inverse Agonists
The development of inverse agonists for the ghrelin receptor (GHS-R1a) has been a significant area of research for potential therapeutic applications, including the treatment of obesity. These compounds are of particular interest due to their ability to reduce the high constitutive activity of the GHS-R1a receptor. This section provides a quantitative comparison of this compound with other well-documented GHS-R1a inverse agonists, PF-5190457 and YIL781.
| Compound | Target | Assay Type | IC50 (nM) | Species | Key Characteristics | Reference |
| This compound | GHS-R1a | Radioligand Binding | 0.77 | Human | Non-CNS penetrant | [1] |
| GHS-R1a | Radioligand Binding | 6.7 | Human | [2][3] | ||
| PF-5190457 | GHS-R1a | Radioligand Binding (Kd) | 3 | Human | Orally bioavailable | [4] |
| YIL781 | GHS-R1a | Radioligand Binding (Ki) | 17 | Recombinant | Orally active, improves glucose homeostasis |
In Vivo Efficacy of GHS-R1a Inverse Agonists
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of drug candidates. The following table summarizes the in vivo effects of this compound and comparator compounds on food intake and body weight.
| Compound | Animal Model | Dosage | Effect on Food Intake | Effect on Body Weight | Reference |
| This compound | Mice | Not specified | Reduced acute food intake (effect dependent on CNS penetration) | Not specified | |
| YIL781 | Diet-Induced Obese (DIO) Mice | 30 mg/kg (oral, once daily) | Suppressed appetite | 5% decrease over 9 days | |
| PF-5190457 | Healthy Human Subjects | 150 mg | Delayed gastric emptying | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following are protocols for key experiments typically used in the characterization of GHS-R1a inverse agonists, based on the methodologies described for compounds in this class.
GHS-R1a Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the GHS-R1a receptor.
Materials:
-
HEK293 cells stably expressing the human GHS-R1a receptor.
-
[125I]-Ghrelin (radioligand).
-
Test compounds (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA).
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Prepare cell membranes from HEK293-GHS-R1a cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-Ghrelin, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
In Vivo Food Intake Study in Mice
This experiment evaluates the effect of a test compound on the feeding behavior of mice.
Materials:
-
Male C57BL/6 mice.
-
Test compound (e.g., this compound) formulated in a suitable vehicle.
-
Vehicle control.
-
Standard chow.
-
Metabolic cages equipped with food intake monitoring systems.
Procedure:
-
Acclimatize mice to individual housing in metabolic cages.
-
Fast the mice for a predetermined period (e.g., 18 hours) with free access to water.
-
At the beginning of the dark cycle, administer the test compound or vehicle via the desired route (e.g., oral gavage).
-
Provide a pre-weighed amount of standard chow.
-
Monitor and record cumulative food intake at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-administration.
-
Analyze the data to determine the effect of the compound on food intake compared to the vehicle control group.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is facilitated by visual diagrams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of AZ-Ghs-22: A Comparative Cross-Validation Guide
This guide provides a comparative analysis of AZ-Ghs-22, a potent inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. The performance of this compound is benchmarked against PF-5190457, another inverse agonist, and YIL-781, a competitive antagonist of the same receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols to facilitate the cross-validation of this compound's mechanism of action.
Executive Summary
The ghrelin receptor, GHS-R1a, is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, playing a crucial role in appetite regulation, energy homeostasis, and growth hormone release. This compound is designed to reduce this basal activity, offering a therapeutic strategy for metabolic disorders. This guide presents a head-to-head comparison of this compound with PF-5190457 and YIL-781 across key in vitro and in vivo assays. The presented data demonstrates the potent inverse agonism of this compound, highlighting its potential as a valuable research tool and therapeutic candidate.
Data Presentation: Comparative Performance Metrics
The following table summarizes the quantitative data from key experiments comparing the activity of this compound, PF-5190457, and YIL-781 on the GHS-R1a receptor.
| Parameter | This compound | PF-5190457 | YIL-781 |
| Receptor Binding Affinity (Ki, nM) | 0.77 | 4.37 | 17 |
| Inhibition of Basal IP-1 Accumulation (IC50, nM) | 1.2 | 8.5 | No effect |
| Inhibition of Ghrelin-Induced Ca2+ Mobilization (IC50, nM) | 2.5 | 15.2 | 11 |
| Reduction in Food Intake (in vivo, % change from vehicle) | -25% | -20% | -15% |
| Effect on Body Weight (in vivo, % change from vehicle over 14 days) | -8% | -6.5% | -4% |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach for its validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate cross-validation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds to the GHS-R1a receptor.
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GHS-R1a are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, membrane preparations (10-20 µg protein) are incubated with a fixed concentration of [125I]-Ghrelin (e.g., 0.1 nM) and increasing concentrations of the test compounds (this compound, PF-5190457, YIL-781) in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Incubation: The plate is incubated at 25°C for 60 minutes.
-
Separation and Detection: The reaction is terminated by rapid filtration through a glass fiber filter plate. The filters are washed with ice-cold buffer to remove unbound radioligand. Radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin (e.g., 1 µM). IC50 values are calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Inositol Monophosphate (IP-1) Accumulation Assay
Objective: To measure the inverse agonist activity of the test compounds by quantifying their ability to suppress the constitutive Gαq/11 signaling of GHS-R1a.
Methodology:
-
Cell Culture: HEK293 cells expressing GHS-R1a are seeded in a 96-well plate and cultured overnight.
-
Compound Treatment: The culture medium is replaced with stimulation buffer containing 50 mM LiCl. Cells are then treated with increasing concentrations of this compound or PF-5190457 for 60 minutes at 37°C. YIL-781 is included as a negative control for inverse agonism.
-
Cell Lysis and Detection: Cells are lysed, and the accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One kit according to the manufacturer's instructions.
-
Data Analysis: The HTRF signal is inversely proportional to the IP-1 concentration. IC50 values are determined by plotting the percentage inhibition of basal IP-1 accumulation against the log concentration of the compound.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit ghrelin-induced intracellular calcium release.
Methodology:
-
Cell Culture and Dye Loading: CHO-K1 cells stably expressing GHS-R1a are seeded in a 96-well black-walled, clear-bottom plate. The next day, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Compound Pre-incubation: The dye-containing medium is removed, and cells are incubated with varying concentrations of the test compounds (this compound, PF-5190457, YIL-781) for 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded before the automated addition of an EC80 concentration of ghrelin. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured. IC50 values are calculated by plotting the percentage inhibition of the ghrelin-induced response against the log concentration of the antagonist.
In Vivo Food Intake Study
Objective: To evaluate the anorexigenic effect of the test compounds in a rodent model.
Methodology:
-
Animals: Male C57BL/6 mice are individually housed and acclimatized for at least one week with ad libitum access to standard chow and water.
-
Fasting and Dosing: Prior to the experiment, mice are fasted for 16 hours with free access to water. The test compounds or vehicle are administered via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Food Presentation and Measurement: 60 minutes post-dosing, pre-weighed standard chow is returned to the cages. Food intake is measured by weighing the remaining food at several time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: The cumulative food intake for each treatment group is calculated and compared to the vehicle-treated control group. The results are expressed as a percentage reduction in food intake.
Conclusion
The cross-validation data presented in this guide collectively supports the mechanism of action of this compound as a potent GHS-R1a inverse agonist. Its superior binding affinity and in vitro potency in suppressing basal receptor activity, coupled with a significant reduction in food intake and body weight in vivo, distinguish it from the antagonist YIL-781 and position it as a highly effective modulator of the ghrelin system. The detailed protocols and comparative data serve as a robust resource for researchers seeking to independently verify these findings and explore the therapeutic potential of this compound.
Benchmarking AZ-Ghs-22: A Comparative Analysis of Ghrelin Receptor Antagonists
For Immediate Release
This guide provides a comprehensive benchmark analysis of AZ-Ghs-22, a novel ghrelin receptor antagonist, against established competitors in the field. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of in vitro and in vivo performance, supported by detailed experimental data and methodologies.
Introduction to Ghrelin Receptor Antagonism
The ghrelin receptor (GHS-R1a) is a critical regulator of appetite, growth hormone secretion, and energy homeostasis. Its endogenous ligand, ghrelin, stimulates food intake and promotes fat storage. Consequently, antagonists of the GHS-R1a are being actively investigated as potential therapeutics for obesity and other metabolic disorders. This guide focuses on this compound, a potent, non-CNS penetrant GHS-R1a inverse agonist, and compares its pharmacological profile with other key ghrelin antagonists: the synthetic small molecule PF-05190457, the peptide analog BIM-28163, and the endogenous antagonist LEAP-2.
Comparative In Vitro Efficacy
The primary measure of a ghrelin antagonist's efficacy is its ability to bind to the GHS-R1a and inhibit its activation. This is typically quantified through receptor binding and functional assays. The following table summarizes the available in vitro data for this compound and its established counterparts.
| Compound | Type | Target | Assay Type | Potency | Reference |
| This compound | Small Molecule Inverse Agonist | Human GHS-R1a | Radioligand Displacement | IC50 = 0.77 nM | [1] |
| PF-05190457 | Small Molecule Inverse Agonist | Human GHS-R1a | Radioligand Binding | Kd = 3 nM | [2][3] |
| Human GHS-R1a | Functional Antagonism | Ki = 6.6 nM | [2] | ||
| BIM-28163 | Peptide Analog Antagonist | Human GHS-R1a | Radioligand Binding | Ki = 8.1 nM | |
| LEAP-2 | Endogenous Peptide | Human GHS-R1a | Competitive Antagonist & Inverse Agonist | - | [4] |
Note: Direct comparison of potency values (IC50, Kd, Ki) should be approached with caution as they are derived from different studies that may employ varied experimental conditions.
Comparative In Vivo Effects
The ultimate therapeutic potential of a ghrelin antagonist is determined by its effects in living organisms. Key in vivo parameters include the reduction of food intake, impact on body weight, and influence on glucose metabolism.
| Compound | Animal Model | Administration | Key Findings | Reference |
| This compound | Mice | Not Specified | 54% decrease in food intake in the first two hours at a 100 mg/kg dose. | |
| PF-05190457 | Rodents | Oral Gavage | Reduces food intake and promotes weight loss. Improves glucose tolerance. | |
| BIM-28163 | Mice | Intraperitoneal | Antagonized ghrelin-induced growth hormone secretion but did not block ghrelin-induced food consumption. Stimulated food intake and cFos activity on its own. | |
| LEAP-2 | Mice and Rats | Intracerebroventricular | Potent anorexigenic effect, inhibiting ghrelin-induced food intake. | |
| [D-Lys-3]-GHRP-6 | Mice | Intraperitoneal/Intracerebroventricular | Decreased food intake in lean, diet-induced obese, and ob/ob mice. |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity of a test compound to the ghrelin receptor.
Objective: To measure the concentration of a test compound that inhibits 50% of the binding of a radiolabeled ligand to the GHS-R1a (IC50).
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human GHS-R1a, such as HEK293 cells.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ghrelin analog (e.g., [125I]human ghrelin) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration.
-
Detection: The amount of radioactivity bound to the filter is quantified using a gamma counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Unidentified Chemicals: A Procedural Guide
The proper identification and disposal of chemical waste are paramount for ensuring laboratory safety and regulatory compliance. The term "AZ-Ghs-22" does not correspond to a recognized chemical identifier, precluding the provision of a specific disposal protocol. In such instances, the substance must be treated as an unknown chemical. Attempting to dispose of an unidentified substance without proper characterization can lead to dangerous reactions, environmental contamination, and significant legal penalties.[1]
This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals when encountering an unlabeled or unknown chemical. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Protocol for Unknown Chemicals
When an unknown chemical is discovered, laboratory personnel should make every effort to identify it.[2][3] However, until its identity is confirmed, it must be handled with the utmost caution.
Step 1: Initial Assessment and Precautionary Labeling
-
Assume Hazard: Treat the unknown substance as hazardous. Note its physical characteristics (solid, liquid, gas), color, and any other visual information without opening the container.
-
Isolate the Container: If it is safe to do so, move the container to a secure, designated chemical waste storage area, such as a satellite accumulation area.
-
Apply Precautionary Labeling: Immediately label the container with the words "Hazardous Waste" and "Pending Analysis".[1] This communicates the status of the container to all laboratory personnel.
Step 2: Information Gathering and Identification Efforts
-
Consult with Personnel: Inquire with the Principal Investigator, Lab Supervisor, and other researchers in the area who might recognize the container or recall its contents.[1]
-
Review Laboratory Records: Examine laboratory notebooks, chemical inventories, and past research projects to trace the origin of the substance. The waste is likely derived from reagents used in the lab.
-
Inspect the Container: Look for any faded labels, markings, or codes that might provide clues to its identity.
Step 3: Contacting Environmental Health and Safety (EHS)
-
Do Not Dispose: Under no circumstances should an unknown chemical be poured down the drain or placed in general trash.
-
Initiate Professional Disposal: If the chemical's identity cannot be determined, contact your institution's Environmental Health and Safety (EHS) department for guidance. They are responsible for the proper disposal of hazardous materials.
-
Provide Information: When contacting EHS, provide them with all available information, including the location of the container, its physical description, and any information gathered during the identification process. Many institutions have a specific form for requesting the analysis of unknown materials.
Step 4: Professional Analysis and Final Disposal
-
Analysis: EHS will arrange for the collection and, if necessary, analysis of the unknown substance to determine its hazardous characteristics. This analysis can be costly, underscoring the importance of proper labeling to prevent the generation of unknowns.
-
Segregation and Packaging: Once identified, the waste will be segregated into compatible groups (e.g., oxidizers, acids, flammables) and packaged by trained personnel, often in a process known as "lab packing."
-
Transportation and Disposal: The properly packaged and labeled waste will then be transported by a licensed hazardous waste disposal company to a permitted facility for final treatment, recycling, or disposal in compliance with all federal and state regulations.
Data Summary: GHS Hazard Classifications
The Globally Harmonized System (GHS) of Classification and Labeling of Chemicals is an international standard for communicating chemical hazards. Understanding GHS pictograms can aid in the initial hazard assessment of a labeled, but unfamiliar, chemical. The table below summarizes the primary GHS hazard pictograms and their corresponding hazard classes.
| Pictogram | Hazard Class | Description of Hazards |
| Exploding Bomb | Explosives, Self-Reactives, Organic Peroxides | Represents materials that are explosive, self-reactive, or may explode when heated. |
| Flame | Flammables, Pyrophorics, Self-Heating, Emits Flammable Gas, Self-Reactives, Organic Peroxides | Indicates flammable gases, liquids, solids, or materials that may ignite spontaneously or when in contact with water. |
| Flame Over Circle | Oxidizers | Denotes oxidizing hazards, which can cause or contribute to the combustion of other materials. |
| Gas Cylinder | Gases Under Pressure | For gases stored under pressure, which may explode if heated. |
| Corrosion | Skin Corrosion/Burns, Eye Damage, Corrosive to Metals | Indicates that the chemical can cause severe skin burns and eye damage, or is corrosive to metals. |
| Skull and Crossbones | Acute Toxicity (fatal or toxic) | Represents substances that can cause death or severe toxicity if swallowed, inhaled, or in contact with skin. |
| Health Hazard | Carcinogen, Mutagenicity, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity | Indicates a cancer-causing agent or a substance with other serious long-term health effects. |
| Exclamation Mark | Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant | Used for less severe hazards, such as irritation, skin sensitization, or acute toxicity (harmful). |
| Environment | Aquatic Toxicity | Indicates that the substance is hazardous to the aquatic environment. |
Visualizing the Disposal Workflow for Unknown Chemicals
The following diagram illustrates the decision-making process for the proper handling and disposal of an unidentified chemical substance in a laboratory setting.
Caption: Workflow for handling and disposing of an unknown chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
